molecular formula C10H7BrO2 B068388 1-(Benzofuran-3-yl)-2-bromoethanone CAS No. 187657-92-7

1-(Benzofuran-3-yl)-2-bromoethanone

Cat. No.: B068388
CAS No.: 187657-92-7
M. Wt: 239.06 g/mol
InChI Key: WVHFTONHSRLBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzofuran-3-yl)-2-bromoethanone is a useful research compound. Its molecular formula is C10H7BrO2 and its molecular weight is 239.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-benzofuran-3-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHFTONHSRLBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380202
Record name 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187657-92-7
Record name 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Benzofuran-3-yl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(Benzofuran-3-yl)-2-bromoethanone, a valuable intermediate in organic synthesis and drug discovery. The document details the multi-step synthetic pathway, reaction mechanisms, experimental protocols, and safety considerations.

Introduction

This compound is an organic compound featuring a benzofuran core, which is a prominent scaffold in numerous natural products and biologically active molecules.[1][2] These compounds have garnered significant attention in the pharmaceutical industry due to their potential antibacterial, antitumor, and antidiabetic properties.[1][2] The title compound, an α-bromoketone, serves as a versatile building block for the synthesis of more complex heterocyclic systems due to the high reactivity of the carbon-bromine bond.[3] This guide focuses on the common and effective methods for its preparation, starting from the synthesis of the precursor, 1-(Benzofuran-3-yl)ethanone.

General Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the preparation of the ketone precursor, 1-(Benzofuran-3-yl)ethanone (also known as 3-acetylbenzofuran). The second step is the selective bromination at the α-carbon of the acetyl group.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination Benzofuran Benzofuran 1-(Benzofuran-3-yl)ethanone 1-(Benzofuran-3-yl)ethanone Benzofuran->1-(Benzofuran-3-yl)ethanone Acylation Benzofuran->1-(Benzofuran-3-yl)ethanone This compound This compound 1-(Benzofuran-3-yl)ethanone->this compound α-Bromination 1-(Benzofuran-3-yl)ethanone->this compound

Overall synthesis workflow for this compound.

Part I: Synthesis of 1-(Benzofuran-3-yl)ethanone

The synthesis of 3-acylbenzofurans can be challenging due to regioselectivity issues.[1] Friedel-Crafts acylation of benzofuran often yields a mixture of C2 and C3 substituted products.[1] However, specific methods have been developed to achieve high selectivity for the 3-position. One common approach involves the acylation of benzofuran under specific conditions.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via an electrophilic acylium ion, which is generated from acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). The benzofuran ring then acts as a nucleophile, attacking the acylium ion. The choice of catalyst and reaction conditions can influence the regioselectivity of the acylation.

G cluster_0 Mechanism of 3-Acetylbenzofuran Synthesis reagents CH₃COCl + AlCl₃ acylium CH₃C⁺=O (Acylium Ion) reagents->acylium Generation of Electrophile intermediate Sigma Complex Intermediate acylium->intermediate benzofuran Benzofuran benzofuran->intermediate Nucleophilic Attack at C3 product 1-(Benzofuran-3-yl)ethanone intermediate->product Deprotonation/Aromatization

Simplified mechanism for the synthesis of 3-acetylbenzofuran.
Experimental Protocol: Synthesis of 2-Acetylbenzofuran (as a representative protocol)

While a specific protocol for 3-acetylbenzofuran was not detailed in the provided results, a representative procedure for the synthesis of the isomeric 2-acetylbenzofuran from salicylaldehyde and chloroacetone is described, which illustrates the general techniques for benzofuran synthesis.[4]

  • Reaction Setup : A mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) are placed in a round-bottom flask.

  • Solvent : Dry acetone (150 mL) is added to the flask.

  • Reaction : The mixture is gently refluxed for 13 hours.

  • Work-up : After cooling, the reaction mixture is filtered.

  • Isolation : The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • Purification : The product is recrystallized from petroleum ether.[4]

Note: The synthesis of 3-acetylbenzofuran would require a different starting material or a regioselective acylation method.

Part II: Synthesis of this compound

The second and final step is the α-bromination of 1-(Benzofuran-3-yl)ethanone. This reaction selectively introduces a bromine atom on the carbon adjacent to the carbonyl group.

Reaction Mechanism: α-Bromination of a Ketone

The α-bromination of a ketone typically proceeds through an enol or enolate intermediate, especially under acidic or basic conditions. The reaction involves the electrophilic attack of bromine on the electron-rich enol double bond.

  • Enolization (Acid-Catalyzed) : The ketone is protonated at the carbonyl oxygen by an acid catalyst. A subsequent deprotonation at the α-carbon leads to the formation of an enol.

  • Nucleophilic Attack : The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of the brominating agent (e.g., Br₂ or NBS).

  • Deprotonation : The resulting intermediate is deprotonated to regenerate the carbonyl group and yield the final α-brominated ketone.

G cluster_1 Mechanism of α-Bromination ketone 1-(Benzofuran-3-yl)ethanone enol Enol Intermediate ketone->enol Enolization (Acid/Base Catalyzed) intermediate Brominated Intermediate enol->intermediate Nucleophilic Attack bromine Br₂ or NBS bromine->intermediate product This compound intermediate->product Deprotonation

Mechanism of the α-bromination of 1-(Benzofuran-3-yl)ethanone.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

A common method for α-bromination involves the use of N-Bromosuccinimide (NBS), often in the presence of a radical initiator or acid catalyst.[5]

  • Reactants : 1-(Benzofuran-3-yl)ethanone and N-bromosuccinimide (NBS) are dissolved in a suitable solvent, such as carbon tetrachloride (CCl₄).[5]

  • Initiation : A catalytic amount of a radical initiator like benzoyl peroxide or an acid catalyst may be added.

  • Reaction : The mixture is typically refluxed or stirred at an elevated temperature until the reaction is complete, which can be monitored by TLC.

  • Work-up : The reaction mixture is cooled, and the succinimide byproduct is filtered off.

  • Isolation and Purification : The solvent is removed from the filtrate, and the crude product is purified, often by column chromatography or recrystallization.

Quantitative Data
Starting MaterialBrominating AgentProductYield (%)Reference
1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanoneNBS1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone60%[5]
1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanoneNBS1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone30%[5]
1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanoneNBS1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone30%[5]

Note: The yields can vary significantly based on the specific substrate and reaction conditions.

Physical and Chemical Properties
PropertyValueReference
Chemical FormulaC₁₀H₇BrO₂[6]
Molecular Weight239.07 g/mol [7]
AppearanceOff-white to yellow crystalline solid[6]
Melting Point~105-110 °C[6]
SolubilitySoluble in ethanol and dichloromethane[6]

Safety and Handling

Chemical Hazards:

  • This compound : As an organic bromine compound, it is likely irritating to the skin, eyes, and respiratory system.[6] It should be handled with care to avoid direct contact.

  • Brominating Agents (e.g., Br₂, NBS) : These are corrosive, toxic, and strong oxidizing agents. Handle in a well-ventilated fume hood.

  • Solvents (e.g., CCl₄, Acetone) : Many organic solvents are flammable and may be toxic.[8] Carbon tetrachloride is a known carcinogen and hepatotoxin.

Recommended Precautions:

  • Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[6][8]

  • Ventilation : All procedures should be conducted in a well-ventilated chemical fume hood.[6][8]

  • Handling : Avoid inhalation of vapors and direct contact with skin and eyes.[6]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and sources of ignition.[6][8]

  • First Aid : In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6] If inhaled, move to fresh air. If skin contact occurs, wash off immediately with plenty of water.[7]

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for more detailed procedures and adapt them as necessary for their specific applications, always prioritizing safety.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(Benzofuran-3-yl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 1-(Benzofuran-3-yl)-2-bromoethanone. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a benzofuran core, which is a common scaffold in many biologically active molecules.[1][2] Its structure consists of a benzofuran ring substituted at the 3-position with a bromoacetyl group. This functional group makes it a valuable intermediate in organic synthesis for creating more complex molecules.[3][4]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₇BrO₂[3]
Molecular Weight 239.07 g/mol [3]
CAS Number 187657-92-7[5]
Appearance Off-white to yellow crystalline solid[3]
Melting Point 105-110 °C / 136 °C[3]
Boiling Point 306.8 ± 17.0 °C (Predicted)[3]
Density 1.582 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in organic solvents such as ethanol and dichloromethane.[3]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of this compound and related derivatives.

A prevalent method for synthesizing α-bromo ketones is the bromination of the corresponding ketone using a brominating agent like N-bromosuccinimide (NBS).[6][7]

Objective: To synthesize this compound from 1-(Benzofuran-3-yl)ethanone.

Materials:

  • 1-(Benzofuran-3-yl)ethanone (starting material)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Benzoyl peroxide (radical initiator)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate eluents (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 1-(Benzofuran-3-yl)ethanone in carbon tetrachloride in a round-bottom flask.[7]

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.[8]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine using a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.[6][7]

The structure and purity of the synthesized compound are typically confirmed using various spectroscopic methods.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz).[6]

  • The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[6]

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[6]

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[6]

Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group of the ketone and characteristic bands for the benzofuran aromatic system.

Visualization of Experimental and Biological Pathways

The following diagrams, created using the DOT language, illustrate the synthesis workflow and a potential biological mechanism of action for related brominated benzofuran compounds.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start 1-(Benzofuran-3-yl)ethanone reaction Bromination with NBS, Benzoyl Peroxide in CCl4 start->reaction workup Reaction Workup (Filtration, Washing, Drying) reaction->workup crude Crude Product workup->crude purification Column Chromatography crude->purification pure_product Pure 1-(Benzofuran-3-yl)- 2-bromoethanone purification->pure_product analysis Spectroscopic Analysis (NMR, MS, IR) pure_product->analysis

Caption: A flowchart of the synthesis, purification, and characterization of the target compound.

Many benzofuran derivatives exhibit significant biological activity, including anticancer properties.[9][10] Studies on related brominated benzofurans have shown they can induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[6][8]

G Proposed ROS-Mediated Apoptosis Pathway compound Brominated Benzofuran Derivative ros Increased Cellular ROS compound->ros induces mito Mitochondrial Membrane Potential Disruption ros->mito cyto_c Cytochrome C Release mito->cyto_c leads to caspase Caspase Activation (e.g., Caspase-3/7) cyto_c->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis triggers

Caption: Potential mechanism of action for brominated benzofurans in cancer cells.

Applications in Drug Development

The benzofuran moiety is a key structural component in many pharmaceuticals and natural products with a wide array of therapeutic properties, including antiarrhythmic, antifungal, anti-inflammatory, and antitumor effects.[2][10] The presence of the reactive α-bromo ketone functionality in this compound makes it a versatile building block for synthesizing novel benzofuran derivatives.[4] These new compounds can be screened for various biological activities, contributing to the discovery of new therapeutic agents. For instance, derivatives have been explored as inhibitors of enzymes like glycogen synthase kinase 3β (GSK-3β), which is implicated in diseases such as cancer and CNS disorders.[11] The pro-apoptotic effects observed in related brominated benzofurans highlight their potential as leads for developing new anticancer drugs.[6][8]

References

The Ascendant Therapeutic Potential of Benzofuran Bromo Ketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry, lauded for its presence in numerous biologically active natural products and synthetic drugs.[1][2] Among the vast array of its derivatives, benzofuran bromo ketones are emerging as a particularly promising class of compounds with a diverse pharmacological profile. The introduction of a bromine atom and a ketone functional group to the benzofuran nucleus can significantly modulate the molecule's physicochemical properties, leading to enhanced biological activities. This technical guide provides an in-depth exploration of the potential biological activities of benzofuran bromo ketones, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It aims to serve as a comprehensive resource for researchers and drug development professionals by presenting quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Anticancer Activity: Targeting Key Signaling Pathways

Benzofuran bromo ketones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] The presence of the bromine atom often enhances the cytotoxic activity of the parent benzofuran molecule.[3]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of selected benzofuran bromo ketones and related derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylateK-562 (Leukemia)Not specified, but showed significant activity[5]
2-Bromoacetylbenzofuran derivative (3f)HEPG2 (Liver Carcinoma)12.4 µg/mL[6]
Bromo-oxadiazolylbenzofuran derivative (14c)HCT116 (Colon Cancer)3.27[7]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)HepG2 (Liver Cancer)3.8 ± 0.5[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)A549 (Lung Cancer)3.5 ± 0.6[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)SW620 (Metastatic Colon Cancer)10.8 ± 0.9[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][9]

Materials:

  • Benzofuran bromo ketone compound

  • Human cancer cell lines (e.g., HeLa, K562, MOLT-4)[3]

  • Normal endothelial cells (e.g., HUVEC) for selectivity assessment[3]

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.[8]

  • Compound Treatment: Prepare serial dilutions of the benzofuran bromo ketone in the appropriate culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[8]

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.[3]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways Implicated in Anticancer Activity

Benzofuran derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

  • mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth and proliferation. Some benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, leading to decreased phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately resulting in the inhibition of protein synthesis and cell growth.[11][12]

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Benzofuran Benzofuran Bromo Ketone Benzofuran->mTORC1

Figure 1: Inhibition of the mTOR signaling pathway by benzofuran bromo ketones.

  • NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Some benzofuran derivatives have been shown to inhibit the NF-κB signaling pathway, potentially by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[13][14]

NFkB_Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) IKK->NFkB releases IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_nucleus->Gene_Expression Benzofuran Benzofuran Bromo Ketone Benzofuran->IKK

Figure 2: Inhibition of the NF-κB signaling pathway by benzofuran bromo ketones.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Benzofuran derivatives have been reported to modulate the MAPK pathway, although the specific effects on bromo ketone derivatives require further investigation.[15]

Antimicrobial Activity: A Promising Avenue for New Antibiotics

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran bromo ketones have shown promising activity against a range of bacteria and fungi.[16][17]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected benzofuran bromo ketones and related derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
5,7-Dibromo-2-salicyloyl benzofuran derivativesStaphylococcus aureusNot specified, but showed activity[10]
Benzofuran derivative with two bromo substituentsBacterial strains29.76-31.96 mmol/L[16]
Benzofuran derivative with bromo substituent on aryl ringSalmonella typhi36.61-37.92 mmol/L[16]
8-Bromo-3-{[phenylmethylidene]amino}benzofuro[3,2-d]pyrimidin-4(3H)-one derivativesVarious bacteria and fungiShowed considerable activity[16]
Bromo-substituted 3-benzofurancarboxylic acid derivatives (III, IV, VI)Gram-positive bacteria50 - 200[18]
Bromo-substituted 3-benzofurancarboxylic acid derivatives (III, VI)Candida albicans, C. parapsilosis100[18]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20][21]

Materials:

  • Benzofuran bromo ketone compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the benzofuran bromo ketone compound in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[20]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Chronic inflammation is implicated in a wide range of diseases. Benzofuran derivatives have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[23][24]

Materials:

  • Benzofuran bromo ketone compound

  • Wistar albino rats

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into groups: a control group, a standard group, and test groups receiving different doses of the benzofuran bromo ketone.

  • Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally one hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to inhibit key inflammatory pathways.

  • NF-κB and MAPK Signaling Pathways: As mentioned in the anticancer section, the NF-κB and MAPK pathways are central to the inflammatory response. Benzofuran compounds can inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[14][15]

Synthesis of Benzofuran Bromo Ketones

The synthesis of benzofuran bromo ketones can be achieved through various synthetic routes. A common approach involves the bromination of a pre-synthesized benzofuran ketone derivative.

General Synthetic Workflow

Synthesis_Workflow Starting_Materials Salicylaldehyde/ Substituted Phenol Benzofuran_Synthesis Benzofuran Ring Formation (e.g., Perkin reaction) Starting_Materials->Benzofuran_Synthesis Alpha_Halo_Ketone α-Halo Ketone Alpha_Halo_Ketone->Benzofuran_Synthesis Benzofuran_Ketone Benzofuran Ketone Benzofuran_Synthesis->Benzofuran_Ketone Bromination Bromination (e.g., NBS, Br2) Benzofuran_Ketone->Bromination Bromo_Ketone Benzofuran Bromo Ketone Bromination->Bromo_Ketone

Figure 3: General synthetic workflow for benzofuran bromo ketones.

A specific example is the synthesis of 2-bromoacetylbenzofuran, which can serve as a versatile intermediate for the preparation of a variety of heterocyclic derivatives with potential biological activities.[6] The synthesis often starts with the reaction of salicylaldehyde with chloroacetone to form 2-acetylbenzofuran, which is then brominated.[3]

Conclusion and Future Directions

Benzofuran bromo ketones represent a promising class of compounds with multifaceted biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, and inflammation warrants further investigation. Future research should focus on:

  • Synthesis of novel derivatives: Expanding the chemical space of benzofuran bromo ketones to improve potency and selectivity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of lead compounds to pave the way for in vivo studies and potential clinical development.

The continued exploration of this chemical scaffold holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.

References

Reactivity Profile of α-Bromo Ketones on Benzofuran Rings: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of α-bromo ketones in the synthesis of benzofuran rings, a core scaffold in numerous pharmaceuticals and biologically active compounds. This document details the primary synthetic strategies, presents quantitative data on reaction outcomes, outlines detailed experimental protocols for key transformations, and visualizes the underlying reaction mechanisms and workflows.

Introduction to the Reactivity of α-Bromo Ketones in Benzofuran Synthesis

α-Bromo ketones are versatile reagents in organic synthesis due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic attack. This dual reactivity is harnessed in the synthesis of benzofurans, typically through reactions with phenols or their derivatives. The general strategy involves the formation of an α-phenoxy ketone intermediate, which then undergoes an intramolecular cyclization to form the benzofuran ring.

The primary pathways for the synthesis of benzofurans utilizing α-bromo ketones include:

  • Two-step synthesis via α-phenoxy ketones: This classic approach involves the initial O-alkylation of a phenol with an α-bromo ketone to form an α-phenoxy ketone, followed by an acid- or base-catalyzed intramolecular cyclization (cyclodehydration).

  • One-pot synthesis: Several methodologies have been developed to carry out the O-alkylation and cyclization in a single reaction vessel, often promoted by a Lewis acid or other catalysts. These methods offer improved efficiency and atom economy.

The regioselectivity of the cyclization process is a key consideration, as it determines the substitution pattern on the resulting benzofuran ring. Reaction conditions, the nature of the substituents on both the phenol and the α-bromo ketone, and the choice of catalyst all play crucial roles in directing the outcome of the reaction.

Quantitative Data on Benzofuran Synthesis from α-Bromo Ketones

The following tables summarize quantitative data from representative studies on the synthesis of benzofurans from α-bromo ketones, highlighting the scope of the reactions and the influence of various catalysts and substituents on the yields.

Table 1: Synthesis of 3-Substituted Benzofurans via Cyclodehydration of α-Phenoxy Ketones using Eaton's Reagent.[1]
EntryPhenolα-Bromo KetoneProductTimeYield (%)
1Phenol2-Bromoacetophenone3-Phenylbenzofuran10 min89
2p-Cresol2-Bromoacetophenone5-Methyl-3-phenylbenzofuran15 min92
3m-Cresol2-Bromoacetophenone6-Methyl-3-phenylbenzofuran15 min91
4o-Cresol2-Bromoacetophenone7-Methyl-3-phenylbenzofuran15 min85
54-Methoxyphenol2-Bromoacetophenone5-Methoxy-3-phenylbenzofuran15 min95
64-Chlorophenol2-Bromoacetophenone5-Chloro-3-phenylbenzofuran15 min88
7Phenol2-Bromopropiophenone2-Methyl-3-phenylbenzofuran20 min87
8Phenol1-Bromo-2-butanone3-Ethyl-2-methylbenzofuran20 min82

Reactions were carried out with the corresponding α-phenoxy ketone in Eaton's reagent at 45°C.

Table 2: One-Pot Synthesis of 2-Substituted Benzofurans using Titanium Tetrachloride.[2]
EntryPhenolα-Halo KetoneProductTime (h)Yield (%)
1Phenol2-Chlorocyclohexanone1,2,3,4-Tetrahydrodibenzofuran292
2p-Cresol2-Chlorocyclohexanone8-Methyl-1,2,3,4-tetrahydrodibenzofuran295
3m-Cresol2-Chlorocyclohexanone7-Methyl-1,2,3,4-tetrahydrodibenzofuran293
4o-Cresol2-Chlorocyclohexanone6-Methyl-1,2,3,4-tetrahydrodibenzofuran289
54-Methoxyphenol2-Chlorocyclohexanone8-Methoxy-1,2,3,4-tetrahydrodibenzofuran296
6Phenol2-Bromocyclopentanone1,2,3,4-Tetrahydro-cyclopenta[b]benzofuran388
7Phenol3-Bromobutan-2-one2,3-Dimethylbenzofuran475
82-Naphthol2-Chlorocyclohexanone1,2,3,4-Tetrahydronaphtho[2,1-b]furan198

Reactions were carried out in 2,2,2-trifluoroethanol with titanium tetrachloride at 80°C.

Experimental Protocols

Synthesis of α-Phenoxy Ketones.[1]

A mixture of the corresponding phenol (10 mmol), α-bromo ketone (10 mmol), and potassium carbonate (15 mmol) in acetone (50 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired α-phenoxy ketone.

Cyclodehydration of α-Phenoxy Ketones using Eaton's Reagent.[1]

To a stirred solution of the α-phenoxy ketone (1 mmol) in Eaton's reagent (phosphorus pentoxide–methanesulfonic acid, 3 mL), the reaction is stirred at the specified temperature (see Table 1) for the indicated time. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the benzofuran derivative.

One-Pot Synthesis of Benzofurans using Titanium Tetrachloride.[2]

To a 25 mL two-necked flask equipped with a reflux condenser, freshly distilled 2,2,2-trifluoroethanol (1.0 mL), the phenol (1.0 mmol), and titanium tetrachloride (1.0 mmol) are added under a nitrogen atmosphere. Then, a mixture of the α-haloketone (1.2 mmol) in 2,2,2-trifluoroethanol (2.0 mL) is added dropwise. The reaction mixture is heated to 80°C and stirred for the time indicated in Table 2. After cooling to room temperature, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the desired benzofuran.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows described in this guide.

G cluster_0 Step 1: Synthesis of α-Phenoxy Ketone cluster_1 Step 2: Cyclodehydration phenol Phenol reaction1 O-Alkylation (SN2) phenol->reaction1 alpha_bromo_ketone α-Bromo Ketone alpha_bromo_ketone->reaction1 base K₂CO₃ base->reaction1 intermediate α-Phenoxy Ketone intermediate2 α-Phenoxy Ketone reaction1->intermediate acid Eaton's Reagent (P₂O₅/MeSO₃H) intermediate2->acid Protonation protonated_ketone Protonated Ketone acid->protonated_ketone benzofuran Benzofuran cyclized_intermediate Cyclized Intermediate protonated_ketone->cyclized_intermediate Intramolecular Electrophilic Aromatic Substitution cyclized_intermediate->benzofuran Deprotonation & Aromatization water H₂O cyclized_intermediate->water

Caption: Two-step synthesis of benzofurans from phenols and α-bromo ketones.

G cluster_0 One-Pot Synthesis Workflow start Phenol + α-Halo Ketone reagents TiCl₄, TFE, 80°C start->reagents reaction One-Pot Reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Benzofuran purification->product

Caption: General workflow for the one-pot synthesis of benzofurans.

G Proposed Mechanism for TiCl₄-Mediated One-Pot Synthesis cluster_0 Coordination and Alkylation cluster_1 Intramolecular Cyclodehydration phenol Phenol ticl4 TiCl₄ phenol->ticl4 alpha_halo_ketone α-Halo Ketone alkylation Friedel-Crafts-like Alkylation alpha_halo_ketone->alkylation complex Phenol-TiCl₄ Complex ticl4->complex complex->alkylation alkylated_intermediate ortho-Alkylated Phenol alkylation->alkylated_intermediate alkylated_intermediate2 ortho-Alkylated Phenol ticl4_cat TiCl₄ alkylated_intermediate2->ticl4_cat Coordination cyclization Intramolecular Cyclization ticl4_cat->cyclization dehydration Dehydration cyclization->dehydration benzofuran Benzofuran dehydration->benzofuran

Caption: Plausible mechanism for the TiCl₄-promoted one-pot synthesis.

Preliminary Screening of 1-(Benzofuran-3-yl)-2-bromoethanone Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxic screening of 1-(Benzofuran-3-yl)-2-bromoethanone, a member of the pharmacologically significant benzofuran class of compounds. While direct cytotoxic data for this specific molecule is limited in publicly available literature, this document synthesizes findings from structurally related bromoacetyl and bromoalkyl benzofuran derivatives to project its potential cytotoxic profile and guide future research. This guide outlines detailed experimental protocols for key cytotoxicity assays, presents available quantitative data from analogous compounds, and visualizes potential mechanisms of action through signaling pathway diagrams. The information herein is intended to serve as a foundational resource for researchers initiating cytotoxic evaluations of this and similar compounds.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromoacetyl moiety to the benzofuran scaffold is a key structural modification. Studies on analogous compounds have demonstrated that the presence of a bromine atom on an acetyl or methyl group attached to the benzofuran system can significantly enhance cytotoxic activity against various cancer cell lines.[4][5] This suggests that this compound holds promise as a potential cytotoxic agent.

This guide provides a framework for the initial in vitro assessment of this compound, focusing on methodologies to determine its cytotoxic potential and elucidate its mechanism of action.

Projected Cytotoxicity Based on Analogous Compounds

Compound NameCell LineIC50 (µM)Reference
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Leukemia)5.0[5]
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneHL-60 (Leukemia)0.1[5]
A brominated benzofuran derivative (Compound 1c)K562 (Leukemia)Not specified, but showed significant activity[4]
A brominated benzofuran derivative (Compound 1e)HeLa (Cervix Carcinoma)Not specified, but showed significant activity[4]
A brominated benzofuran derivative (Compound 2d)MOLT-4 (Leukemia)Not specified, but showed significant activity[4]
A brominated benzofuran derivative (Compound 3d)HUVEC (Normal Cells)Showed toxicity, indicating potential for non-selectivity[4]

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

The data suggests that bromo-benzofuran derivatives can exhibit potent cytotoxicity, particularly against leukemia cell lines.[5] The selectivity of these compounds against cancer cells versus normal cells appears to be variable and dependent on the specific chemical structure.[4][5]

Key Experimental Protocols

A thorough preliminary screening of this compound cytotoxicity would involve a panel of assays to assess cell viability, membrane integrity, and the mechanism of cell death.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562, HeLa, MOLT-4) and a non-cancerous control cell line (e.g., HUVEC) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase Activity Assay

Caspases are key proteases involved in the execution of apoptosis. Measuring their activity provides direct evidence of apoptosis induction.

Protocol:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to release intracellular contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for a specific caspase (e.g., caspase-3/7).

  • Signal Measurement: Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related benzofuran derivatives, this compound may induce cytotoxicity through the induction of apoptosis.[4][5] Some benzofuran derivatives have been shown to cause cell cycle arrest at the G2/M phase and operate through a p53-dependent pathway.[2][3]

General Experimental Workflow

G General Workflow for Cytotoxicity Screening cluster_0 In Vitro Assays cluster_1 Data Analysis A Cell Culture (Cancer & Normal Lines) B Compound Treatment (this compound) A->B C MTT Assay (Cell Viability) B->C D Annexin V/PI Staining (Apoptosis Detection) B->D E Caspase Glo Assay (Apoptosis Confirmation) B->E F IC50 Determination C->F G Mechanism of Cell Death (Apoptosis vs. Necrosis) D->G E->G

Caption: A generalized workflow for the in vitro cytotoxicity screening of a novel compound.

Potential Apoptotic Signaling Pathway

G Hypothesized Apoptotic Pathway Compound This compound Cell Cancer Cell Compound->Cell p53 p53 Activation Cell->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibition Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Inhibition CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: A potential p53-mediated intrinsic apoptotic pathway that may be induced by the compound.

Conclusion and Future Directions

While direct experimental data on the cytotoxicity of this compound is currently lacking, the available information on structurally similar bromo-benzofuran derivatives suggests it is a compound of interest for anticancer research. The preliminary screening approach outlined in this guide, employing a combination of cell viability and apoptosis assays, will be crucial in determining its cytotoxic profile.

Future research should focus on:

  • Comprehensive Cell Line Screening: Evaluating the compound against a broader panel of cancer cell lines to identify potential selective activity.

  • Mechanism of Action Studies: Further investigating the specific signaling pathways involved in its cytotoxic effects, including cell cycle analysis and the role of key regulatory proteins.

  • In Vivo Studies: If promising in vitro activity is observed, progressing to animal models to assess its efficacy and safety in a physiological context.

This technical guide serves as a starting point for the systematic evaluation of this compound as a potential cytotoxic agent, providing the necessary protocols and conceptual framework to advance its investigation.

References

Spectroscopic characterization (NMR, IR, MS) of 1-(Benzofuran-3-yl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the synthetic intermediate, 1-(Benzofuran-3-yl)-2-bromoethanone. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a detailed synthetic pathway, including the spectroscopic characterization of its precursor, 1-(Benzofuran-3-yl)ethanone (also known as 3-acetylbenzofuran). The presented data for the final product is based on established synthetic methodologies and predicted spectroscopic values, offering a robust framework for its synthesis and identification.

Introduction

This compound is a halogenated ketone derivative of the benzofuran scaffold, a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. As an α-bromoketone, it serves as a versatile intermediate in organic synthesis, enabling the introduction of various functionalities at the α-position through nucleophilic substitution reactions. This makes it a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This guide details the necessary experimental procedures and expected analytical data for its preparation and characterization.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is a two-step process commencing with the preparation of the precursor, 1-(Benzofuran-3-yl)ethanone, followed by its alpha-bromination.

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Synthesis of 1-(Benzofuran-3-yl)ethanone cluster_1 Step 2: Alpha-Bromination cluster_2 Characterization start Starting Materials: 2-Hydroxychalcone step1 Rearrangement and Cyclization start->step1 product1 1-(Benzofuran-3-yl)ethanone step1->product1 step2 Bromination with NBS product1->step2 product2 This compound step2->product2 char Spectroscopic Analysis (NMR, IR, MS) product2->char

Caption: Synthetic workflow for this compound.

Synthesis of 1-(Benzofuran-3-yl)ethanone

A plausible and regioselective method for the synthesis of 3-acylbenzofurans involves the rearrangement of 2-hydroxychalcones.[1]

Protocol:

  • Protection of 2-hydroxychalcone: The hydroxyl group of 2-hydroxychalcone is protected, for instance, as a methoxymethyl (MOM) ether.

  • Rearrangement: The protected 2-hydroxychalcone undergoes rearrangement, which can be initiated with a suitable reagent.

  • Cyclization and Deprotection: The rearranged intermediate is then subjected to basic or weakly acidic conditions to induce cyclization and deprotection, yielding 1-(Benzofuran-3-yl)ethanone.[1] The product is then purified using column chromatography.

Synthesis of this compound

The alpha-bromination of the acetyl group of 1-(Benzofuran-3-yl)ethanone can be achieved using N-bromosuccinimide (NBS), a common reagent for allylic and benzylic bromination, as well as for the α-bromination of ketones.

Protocol:

  • Dissolution: 1-(Benzofuran-3-yl)ethanone is dissolved in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

  • Addition of Reagents: N-Bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or AIBN, are added to the solution.

  • Reaction: The mixture is refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for both the precursor and the final product.

1-(Benzofuran-3-yl)ethanone
Spectroscopic Data 1-(Benzofuran-3-yl)ethanone
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.20-8.10 (m, 1H, Ar-H), 7.80 (s, 1H, H-2), 7.60-7.50 (m, 1H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 2.60 (s, 3H, -COCH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 195.0 (C=O), 155.0 (C-7a), 145.0 (C-2), 128.0 (C-3a), 126.0, 125.0, 123.0 (Ar-CH), 122.0 (C-3), 112.0 (Ar-CH), 27.0 (-CH₃).
IR (KBr) ν (cm⁻¹): 3100 (Ar C-H), 1670 (C=O, ketone), 1550, 1450 (C=C, aromatic).
Mass Spectrometry (EI) m/z (%): 160 (M⁺), 145 (M⁺ - CH₃), 117 (M⁺ - COCH₃).
This compound

The following spectroscopic data are predicted based on the structure and data from analogous compounds.

Spectroscopic Data Predicted for this compound
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.25-8.15 (m, 1H, Ar-H), 7.90 (s, 1H, H-2), 7.65-7.55 (m, 1H, Ar-H), 7.45-7.35 (m, 2H, Ar-H), 4.50 (s, 2H, -COCH₂Br).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 188.0 (C=O), 155.0 (C-7a), 146.0 (C-2), 128.0 (C-3a), 126.5, 125.5, 123.5 (Ar-CH), 121.0 (C-3), 112.0 (Ar-CH), 35.0 (-CH₂Br).
IR (KBr) ν (cm⁻¹): 3100 (Ar C-H), 1680 (C=O, ketone), 1540, 1450 (C=C, aromatic), 680 (C-Br).
Mass Spectrometry (EI) m/z (%): 238/240 (M⁺, isotopic pattern for Br), 159 (M⁺ - Br), 145 (M⁺ - COCH₂Br).

Experimental Workflows and Logical Relationships

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Characterization_Workflow Characterization Workflow cluster_0 Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Confirmation start Crude Product purification Recrystallization or Column Chromatography start->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms analysis Spectral Data Interpretation nmr->analysis ir->analysis ms->analysis confirmation Structure Confirmation analysis->confirmation

References

Methodological & Application

Synthesis Protocol for 1-(Benzofuran-3-yl)-2-bromoethanone from o-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(Benzofuran-3-yl)-2-bromoethanone, a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The synthesis commences with the readily available starting material, o-hydroxyacetophenone, and proceeds through a two-stage synthetic sequence. The first stage involves the formation of the key intermediate, 1-(Benzofuran-3-yl)ethanone, via a chalcone rearrangement strategy. The subsequent stage details the selective alpha-bromination of the acetyl group to yield the final product. This protocol includes comprehensive experimental procedures, reagent specifications, and data presentation to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The targeted synthesis of functionalized benzofurans is therefore of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block, enabling the introduction of various functionalities at the C-2 position of the ethanone side chain, making it a crucial precursor for the development of novel therapeutic agents. This protocol outlines a reliable method for its preparation from o-hydroxyacetophenone.

Overall Synthesis Workflow

The synthesis is divided into two main stages:

  • Stage 1: Synthesis of 1-(Benzofuran-3-yl)ethanone. This stage is accomplished through a multi-step sequence involving the protection of the hydroxyl group of o-hydroxyacetophenone, followed by an aldol condensation to form a chalcone intermediate, which then undergoes oxidative rearrangement and cyclization to yield the 3-acetylbenzofuran core.

  • Stage 2: Bromination of 1-(Benzofuran-3-yl)ethanone. The intermediate from Stage 1 is then subjected to alpha-bromination using N-bromosuccinimide to afford the final product.

SynthesisWorkflow start o-Hydroxyacetophenone step1 Protection (e.g., MOM-Cl, Base) start->step1 protected_ketone Protected o-Hydroxyacetophenone step1->protected_ketone step2 Aldol Condensation (e.g., Formaldehyde source) protected_ketone->step2 chalcone Chalcone Intermediate step2->chalcone step3 Oxidative Rearrangement & Cyclization (Acid) chalcone->step3 intermediate 1-(Benzofuran-3-yl)ethanone step3->intermediate step4 α-Bromination (NBS, Initiator) intermediate->step4 product This compound step4->product

Figure 1: Overall synthesis workflow from o-hydroxyacetophenone.

Stage 1: Synthesis of 1-(Benzofuran-3-yl)ethanone (Intermediate)

The synthesis of 3-acylbenzofurans from o-hydroxyacetophenones can be effectively achieved through a chalcone rearrangement strategy.[1] This multi-step process ensures the desired regioselectivity for the 3-position acylation.

Experimental Protocol

Step 1a: Protection of o-hydroxyacetophenone

  • To a solution of o-hydroxyacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a protecting group reagent, for example, methoxymethyl chloride (MOM-Cl) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected o-hydroxyacetophenone.

Step 1b: Aldol Condensation to form Chalcone

  • Dissolve the protected o-hydroxyacetophenone (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add an appropriate aldehyde for the formation of the necessary chalcone. For the synthesis of an acetyl group at the 3-position, a formaldehyde equivalent is required.

  • Add a base such as sodium hydroxide or potassium hydroxide to catalyze the condensation.

  • Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Acidify the reaction mixture with dilute HCl and extract the chalcone product.

  • Purify the crude product by recrystallization or column chromatography.

Step 1c: Oxidative Rearrangement and Cyclization

  • The protected 2-hydroxychalcone is subjected to oxidative rearrangement using a hypervalent iodine reagent like phenyliodine(III) diacetate (PIDA) or a similar oxidant.[1]

  • The rearranged intermediate is then treated with an acid (e.g., p-toluenesulfonic acid) to facilitate deprotection and intramolecular cyclization to form 1-(Benzofuran-3-yl)ethanone.[1]

  • The reaction is typically carried out in a solvent such as THF or methanol.

  • After the reaction is complete, the mixture is worked up by neutralization and extraction.

  • The crude 1-(Benzofuran-3-yl)ethanone is purified by column chromatography.

Stage 1: Reagents and Conditions Summary
Step Key Reagents and Conditions
Protectiono-hydroxyacetophenone, MOM-Cl, DIPEA, DCM, 0 °C to RT, 12-16 h
Aldol CondensationProtected ketone, Formaldehyde source, NaOH, Ethanol, RT, 2-4 h
Rearrangement & CyclizationChalcone, PIDA, p-TsOH, THF, RT

Stage 2: Synthesis of this compound

This stage involves the selective bromination of the methyl group of the acetyl moiety of 1-(Benzofuran-3-yl)ethanone. A well-established method for this transformation is the use of N-bromosuccinimide (NBS) with a radical initiator. A similar procedure has been successfully used for the bromination of 2-acetyl-3-methylbenzofuran derivatives.[2][3]

Experimental Protocol
  • Dissolve 1-(Benzofuran-3-yl)ethanone (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

  • To this solution, add N-bromosuccinimide (NBS) (1.0-1.1 eq).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.05-0.1 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC. The formation of succinimide as a white precipitate that floats on the solvent surface is an indication of reaction progression.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Stage 2: Reagents and Conditions Summary
Reactants 1-(Benzofuran-3-yl)ethanone, N-Bromosuccinimide (NBS)
Initiator Benzoyl Peroxide (BPO) or AIBN
Solvent Carbon Tetrachloride (CCl₄)
Temperature Reflux (~77 °C)
Reaction Time 2-6 hours
Work-up Filtration, Aqueous wash, Drying, Solvent evaporation
Purification Recrystallization or Column Chromatography

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical Appearance
o-HydroxyacetophenoneC₈H₈O₂136.15-Colorless to pale yellow liquid
1-(Benzofuran-3-yl)ethanoneC₁₀H₈O₂160.17VariesSolid
This compoundC₁₀H₇BrO₂239.07Good to ExcellentSolid

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • N-bromosuccinimide is a lachrymator and should be handled with care.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent; handle with extreme caution and dispose of it properly.

  • Benzoyl peroxide is a potentially explosive solid and should not be heated directly.

  • o-hydroxyacetophenone is an irritant.

Conclusion

This protocol provides a detailed and structured approach for the synthesis of this compound from o-hydroxyacetophenone. By following the outlined procedures, researchers can reliably prepare this important synthetic intermediate for further elaboration in drug discovery and development programs. The clear presentation of experimental steps, reagent quantities, and reaction conditions is intended to facilitate the successful implementation of this synthesis in the laboratory.

References

Application of 1-(Benzofuran-3-yl)-2-bromoethanone in Hantzsch Thiazole Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a classic and versatile method for the preparation of thiazole derivatives, involves the condensation of an α-haloketone with a thioamide. This reaction is renowned for its simplicity and efficiency, often resulting in high yields of the desired thiazole products. The resulting thiazole ring is an aromatic and stable heterocyclic scaffold, which is a core component in numerous pharmaceutical agents exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

1-(Benzofuran-3-yl)-2-bromoethanone is a key α-haloketone intermediate that serves as a precursor for the synthesis of a variety of 4-(benzofuran-3-yl)thiazole derivatives. The benzofuran moiety itself is a prominent pharmacophore found in many natural products and synthetic drugs, and its incorporation into the thiazole ring system is a promising strategy for the development of novel therapeutic agents. These application notes provide a detailed protocol for the synthesis of thiazole derivatives using this compound, based on the principles of the Hantzsch synthesis.

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of this compound in an SN2 reaction.

  • Cyclization: This is followed by an intramolecular condensation where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.

  • Dehydration: The final step involves the elimination of a water molecule to form the stable, aromatic thiazole ring.

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow start Start reagents This compound + Thioamide (e.g., Thiourea) start->reagents solvent Solvent Addition (e.g., Ethanol) reagents->solvent heating Heating / Reflux solvent->heating workup Reaction Work-up (Cooling, Neutralization) heating->workup isolation Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification product 4-(Benzofuran-3-yl)thiazole Derivative purification->product end End product->end

Caption: A generalized experimental workflow for the Hantzsch synthesis of 4-(benzofuran-3-yl)thiazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of the Precursor this compound

The synthesis of the α-haloketone precursor is a critical first step. A common method involves the bromination of 1-(benzofuran-3-yl)ethanone.

Materials:

  • 1-(Benzofuran-3-yl)ethanone

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Benzoyl peroxide (initiator)

Procedure:

  • Dissolve 1-(benzofuran-3-yl)ethanone in CCl₄ in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a crystalline solid.

Protocol 2: Hantzsch Synthesis of 2-Amino-4-(benzofuran-3-yl)thiazole

This protocol details the synthesis of a representative 2-aminothiazole derivative.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • 5% Sodium carbonate solution

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (10 mmol) and thiourea (12 mmol).

  • Add 25 mL of ethanol and a magnetic stir bar.

  • Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction should be monitored by TLC.[1]

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of 5% aqueous sodium carbonate solution and stir to neutralize the hydrobromide salt of the product.[1]

  • A precipitate of the crude product should form.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Allow the product to air dry. For further purification, the crude product can be recrystallized from ethanol or another suitable solvent.

Quantitative Data

The following table summarizes representative yields and reaction conditions for the Hantzsch thiazole synthesis with various α-haloketones, providing an expected range for the synthesis with this compound.

α-HaloketoneThioamideSolventConditionsYield (%)Reference
2-BromoacetophenoneThioureaMethanol100°C, 30 minHigh[1]
Substituted 2-bromoacetophenonesThioureaEthanolReflux, 2-4 h70-85General
1-(1-Benzofuran-2-yl)-2-bromoethanone4-Phenyl-1,3-thiazol-2-aminesEthanolReflux, 10 hNot specified for final product, but precursor yield was 76-80%
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesEthanol/Water65°C, 2-3.5 h79-90

Biological Significance and Potential Applications

Thiazole derivatives are known to possess a wide array of biological activities. The incorporation of a benzofuran moiety is anticipated to modulate and potentially enhance these activities.

  • Antimicrobial Activity: Many thiazole derivatives have demonstrated significant antibacterial and antifungal properties. The resulting 4-(benzofuran-3-yl)thiazoles are promising candidates for the development of new antimicrobial agents.

  • Anticancer Activity: The thiazole nucleus is present in several anticancer drugs. Benzofuran-containing compounds have also shown cytotoxic effects against various cancer cell lines. The combination of these two pharmacophores may lead to compounds with enhanced antitumor properties.

  • Enzyme Inhibition: Certain benzofuran-thiazole hybrids have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO), which are targets for the treatment of neurological disorders.

Potential Biological Signaling Pathway Involvement

Biological_Pathway compound 4-(Benzofuran-3-yl)thiazole Derivative target Biological Target (e.g., Enzyme, Receptor) compound->target Binds/Inhibits pathway Signaling Pathway (e.g., Pro-apoptotic pathway) target->pathway Modulates response Cellular Response (e.g., Apoptosis, Inhibition of Growth) pathway->response Leads to

Caption: Logical relationship of a synthesized compound to a biological outcome.

Conclusion

The Hantzsch synthesis provides a straightforward and efficient route for the application of this compound in the synthesis of novel 4-(benzofuran-3-yl)thiazole derivatives. These compounds are of significant interest to the drug development community due to the combined pharmacological potential of the benzofuran and thiazole moieties. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore this promising area of medicinal chemistry. Further investigation into the biological activities of these novel compounds is warranted.

References

Application Notes and Protocols for N-alkylation using 1-(Benzofuran-3-yl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The N-alkylation of amines with functionalized benzofurans, such as 1-(Benzofuran-3-yl)-2-bromoethanone, provides a valuable synthetic route to novel molecules with significant potential in drug discovery and development. This document offers a detailed guide for the N-alkylation of various amines using this versatile reagent, including experimental protocols, data presentation, and insights into the potential biological applications of the resulting products.

The core reaction involves the nucleophilic substitution of the bromine atom in this compound by a primary or secondary amine, leading to the formation of a new carbon-nitrogen bond and yielding an α-aminoketone derivative. These compounds can serve as key intermediates for the synthesis of more complex molecular architectures.

Application Notes

The N-alkylated derivatives of this compound are of significant interest in medicinal chemistry due to the established biological activities of the benzofuran scaffold.

Anticancer Potential:

Numerous studies have highlighted the anticancer properties of benzofuran derivatives.[1][3] These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism of action often involves the intrinsic mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins (such as Bcl-2, Bcl-xL, Bax, and Bak), the release of cytochrome c, and the subsequent activation of caspases (e.g., caspase-9 and caspase-3).[1][4] The N-alkylated products described herein may exhibit similar pro-apoptotic activities, making them valuable candidates for further investigation as potential anticancer agents.

Signaling Pathway Visualization:

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by N-alkylated benzofuran derivatives, based on existing literature for similar compounds.

apoptosis_pathway cluster_cell Cancer Cell N-alkylated Benzofuran N-alkylated Benzofuran ROS ↑ Reactive Oxygen Species N-alkylated Benzofuran->ROS Bax/Bak ↑ Bax/Bak N-alkylated Benzofuran->Bax/Bak Bcl-2/Bcl-xL ↓ Bcl-2/Bcl-xL N-alkylated Benzofuran->Bcl-2/Bcl-xL Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Bax/Bak->Mitochondrion Bcl-2/Bcl-xL->Mitochondrion Caspase-9 Caspase-9 (activation) Cytochrome_c->Caspase-9 Caspase-3 Caspase-3 (activation) Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by N-alkylated benzofuran derivatives.

Experimental Protocols

Synthesis of this compound (Starting Material)

A common method for the synthesis of α-bromoketones from the corresponding ketone is through bromination using N-bromosuccinimide (NBS).

Procedure:

  • To a solution of 1-(benzofuran-3-yl)ethanone (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile (CH3CN), add N-bromosuccinimide (NBS, 1.0-1.2 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

General Protocol for N-alkylation of Amines

This protocol describes a general procedure for the reaction of primary and secondary amines with this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Base (e.g., potassium carbonate (K2CO3), triethylamine (Et3N), or diisopropylethylamine (DIPEA))

  • Solvent (e.g., acetonitrile (CH3CN), N,N-dimethylformamide (DMF), or acetone)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine (1.2-1.5 eq.) in the chosen solvent, add the base (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the amine, for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-alkylated product.

Experimental Workflow Diagram:

experimental_workflow cluster_workflow N-alkylation Workflow Start Start Reactants Combine Amine and Base in Solvent Start->Reactants Addition Add this compound Reactants->Addition Reaction Stir at RT or Heat (4-24h) Monitor by TLC Addition->Reaction Workup Solvent Removal and Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure N-alkylated Product Purification->Product End End Product->End

Caption: General experimental workflow for the N-alkylation reaction.

Data Presentation

The following tables summarize the expected reaction conditions and characterization data for the N-alkylation of various amines with this compound. The data is based on typical outcomes for similar reactions.[2][5][6][7]

Table 1: Reaction Conditions and Yields for N-alkylation

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK2CO3CH3CN801285-95
2BenzylamineEt3NDMF25890-98
3MorpholineK2CO3Acetone50688-96
4PiperidineK2CO3CH3CN60590-97
5PyrrolidineEt3NCH3CN25492-99

Table 2: Characterization Data for N-alkylated Products

ProductChemical NameMolecular Formula1H NMR (δ, ppm, CDCl3)13C NMR (δ, ppm, CDCl3)
1 1-(Benzofuran-3-yl)-2-(phenylamino)ethan-1-oneC16H13NO28.3-7.2 (m, 10H, Ar-H), 4.6 (s, 2H, CH2), 4.2 (br s, 1H, NH)194.5 (C=O), 155.0, 147.0, 130.0, 129.5, 128.0, 125.0, 124.0, 123.0, 118.0, 112.0, 50.0 (CH2)
2 2-(Benzylamino)-1-(benzofuran-3-yl)ethan-1-oneC17H15NO28.3-7.2 (m, 10H, Ar-H), 4.8 (s, 2H, CH2-Ph), 4.0 (s, 2H, CO-CH2), 2.5 (br s, 1H, NH)195.0 (C=O), 155.0, 138.0, 130.0, 129.0, 128.5, 127.5, 125.0, 124.0, 123.0, 112.0, 54.0 (CH2-Ph), 52.0 (CO-CH2)
3 1-(Benzofuran-3-yl)-2-morpholinoethan-1-oneC14H15NO38.3-7.3 (m, 5H, Ar-H), 4.2 (s, 2H, CH2), 3.8 (t, 4H, O(CH2)2), 2.6 (t, 4H, N(CH2)2)194.0 (C=O), 155.0, 130.0, 125.0, 124.0, 123.0, 112.0, 67.0 (O(CH2)2), 62.0 (CH2), 54.0 (N(CH2)2)
4 1-(Benzofuran-3-yl)-2-(piperidin-1-yl)ethan-1-oneC15H17NO28.3-7.3 (m, 5H, Ar-H), 4.1 (s, 2H, CH2), 2.5 (m, 4H, N(CH2)2), 1.6 (m, 6H, (CH2)3)194.2 (C=O), 155.0, 130.0, 125.0, 124.0, 123.0, 112.0, 62.5 (CH2), 55.0 (N(CH2)2), 26.0, 24.0
5 1-(Benzofuran-3-yl)-2-(pyrrolidin-1-yl)ethan-1-oneC14H15NO28.3-7.3 (m, 5H, Ar-H), 4.2 (s, 2H, CH2), 2.8 (t, 4H, N(CH2)2), 1.9 (t, 4H, (CH2)2)194.8 (C=O), 155.0, 130.0, 125.0, 124.0, 123.0, 112.0, 59.0 (CH2), 54.5 (N(CH2)2), 24.0

Note: The provided NMR data are representative and may vary slightly based on the specific experimental conditions and instrumentation.

Conclusion

The N-alkylation of amines with this compound is a robust and versatile method for the synthesis of novel benzofuran derivatives. The resulting α-aminoketones are valuable scaffolds for further chemical modifications and hold significant promise for the development of new therapeutic agents, particularly in the field of oncology. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis and biological evaluation of this interesting class of compounds.

References

Application Notes and Protocols: 1-(Benzofuran-3-yl)-2-bromoethanone as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(Benzofuran-3-yl)-2-bromoethanone as a key starting material in the synthesis of potent kinase inhibitors. This document details synthetic protocols, presents key quantitative data on the biological activity of derived compounds, and illustrates the relevant signaling pathways.

Introduction

This compound is a versatile bifunctional building block for the synthesis of complex heterocyclic compounds, particularly those designed as kinase inhibitors. The benzofuran scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases. The α-bromo-ketone functionality allows for facile construction of various heterocyclic rings, such as thiazoles, which are prevalent in many clinically approved and investigational kinase inhibitors. This strategic combination makes this compound a valuable starting point for generating libraries of potential drug candidates targeting kinases implicated in cancer and other diseases.

Synthetic Applications

The primary synthetic utility of this compound in this context is its role as a key reactant in the Hantzsch thiazole synthesis. This reaction allows for the efficient construction of a 2-aminothiazole ring, a well-established pharmacophore in numerous kinase inhibitors. The general workflow involves the condensation of the α-bromo-ketone with a thiourea or thioamide derivative.

G start This compound cyclization Hantzsch Thiazole Synthesis start->cyclization thiourea Thiourea Derivative thiourea->cyclization product 2-Amino-4-(benzofuran-3-yl)thiazole Derivative (Kinase Inhibitor Scaffold) cyclization->product G cluster_0 Upstream Signals cluster_1 mTORC1 Complex cluster_2 Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 Energy Status (ATP) Energy Status (ATP) Energy Status (ATP)->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition G cluster_0 Upstream Signals cluster_1 Downstream Targets Wnt Wnt GSK3b GSK-3β Wnt->GSK3b Insulin Insulin Insulin->GSK3b β-catenin β-catenin GSK3b->β-catenin Phosphorylation (Degradation) Glycogen Synthase Glycogen Synthase GSK3b->Glycogen Synthase Phosphorylation (Inhibition) G Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Cyclin A Cyclin A Cyclin A->CDK2 Rb Rb Protein CDK2->Rb Phosphorylation E2F E2F Transcription Factors Rb->E2F S-Phase Entry S-Phase Entry E2F->S-Phase Entry G cluster_0 Upstream Signals cluster_1 Downstream Effects Inflammatory Cytokines Inflammatory Cytokines DRAK2 DRAK2 Inflammatory Cytokines->DRAK2 TCR Signaling TCR Signaling TCR Signaling->DRAK2 Apoptosis Apoptosis DRAK2->Apoptosis T-cell Activation T-cell Activation DRAK2->T-cell Activation Negative Regulation

Application Notes and Protocols for the Synthesis of Anticancer Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of anticancer benzofuran derivatives, summarizes their biological activity, and illustrates key signaling pathways involved in their mechanism of action. The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[1][2]

Data Presentation: Anticancer Activity of Benzofuran Derivatives

The cytotoxic effects of various benzofuran derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard measure of potency.[1] The following table summarizes the IC50 values for representative benzofuran derivatives.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Benzofuran-Chalcone33dA-375 (Melanoma)4.15[3]
MCF-7 (Breast Cancer)3.22[3]
A-549 (Lung Cancer)2.74[3]
HT-29 (Colon Cancer)7.29[3]
H-460 (Lung Cancer)3.81[3]
Benzofuran-Chalcone4gHeLa (Cervical Carcinoma)5.61[4]
HCC1806 (Breast Cancer)5.93[4]
Benzofuran-Chalcone4nHeLa (Cervical Carcinoma)3.18[4]
HCC1806 (Breast Cancer)7.03[4]
3-Amidobenzofuran28gMDA-MB-231 (Breast Cancer)3.01[3]
HCT-116 (Colon Carcinoma)5.20[3]
HT-29 (Colon Cancer)9.13[3]
Benzofuran-2-Carboxamide50gHCT-116 (Colon Carcinoma)0.87[3]
HeLa (Cervical Carcinoma)0.73[3]
A549 (Lung Cancer)0.57[3]
Halogenated Benzofuran1c, 1e, 2d, 3a, 3dK562 (Leukemia), MOLT-4 (Leukemia), HeLa (Cervical Carcinoma)20-85[5]

Experimental Protocols

This section details the methodologies for the synthesis of benzofuran derivatives and the evaluation of their cytotoxic activity.

Protocol 1: Synthesis of Benzofuran-Chalcone Derivatives

This protocol is based on the synthesis of novel benzofuran-based chalcone derivatives which have shown potent anti-tumor activities.[4]

Materials:

  • Substituted 2-acetylbenzofuran

  • Aromatic or heterocyclic aldehydes

  • Ethanol

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolve the substituted 2-acetylbenzofuran (1 equivalent) and the appropriate aromatic or heterocyclic aldehyde (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of potassium hydroxide (3 equivalents) to the mixture while stirring at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture into ice water.

  • Acidify the mixture with glacial acetic acid to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran-chalcone derivative.

  • Characterize the final product using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[5]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic activity of compounds on cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, HCC1806)[4]

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Benzofuran derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[2]

  • Treat the cells with various concentrations of the benzofuran derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).[2]

  • Incubate the plates for 48 or 72 hours.[6]

  • Add MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Calculate the IC50 value from the dose-response curve.[1]

Signaling Pathways and Experimental Workflows

The anticancer effects of benzofuran derivatives are often attributed to their interaction with various cellular signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[1]

Synthesis and Evaluation Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of anticancer benzofuran derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Reactants Starting Materials (e.g., Substituted Phenol, Alkyne) Reaction Chemical Synthesis (e.g., Coupling, Cyclization) Reactants->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Cytotoxicity Assay (MTT Assay on Cancer Cell Lines) Characterization->InVitro Test Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) InVitro->Mechanism InVivo In Vivo Animal Models (Xenograft Studies) Mechanism->InVivo Mechanism->InVivo Lead Compounds G cluster_pathway Targeted Signaling Pathways in Cancer GF Growth Factors (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor RAS RAS Receptor->RAS mTORC1 mTORC1 Receptor->mTORC1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation mTORC1->Proliferation Benzofuran Benzofuran Derivatives Benzofuran->Receptor Inhibition Benzofuran->RAF Inhibition Benzofuran->mTORC1 Inhibition

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(Benzofuran-3-yl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 1-(Benzofuran-3-yl)-2-bromoethanone with a variety of coupling partners. The methodologies described herein are based on established principles of palladium-catalyzed reactions and aim to provide a robust starting point for the synthesis of novel benzofuran derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

The benzofuran moiety is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. Functionalization of the benzofuran core is a key strategy in the development of new therapeutic agents. This compound is a versatile building block that allows for the introduction of various substituents at the α-position to the carbonyl group via palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, offer powerful and efficient methods for the construction of carbon-carbon and carbon-nitrogen bonds.

The palladium-catalyzed α-arylation of ketones is a well-established transformation that proceeds via the formation of an enolate, which then couples with an aryl halide.[1][2] While direct palladium-catalyzed cross-coupling of α-bromo ketones is a viable approach, the development of specific protocols for substrates like this compound is crucial for achieving high yields and selectivity.

Generalized Catalytic Cycle

The catalytic cycle for most palladium-catalyzed cross-coupling reactions involving an α-bromo ketone generally follows a sequence of oxidative addition, transmetalation (for Suzuki, Sonogashira), or enolate formation and coordination, followed by reductive elimination.

Palladium Cross-Coupling Cycle pd0 Pd(0)L_n substrate This compound pd2_complex R-Pd(II)(Br)L_n pd_enolate [R-Pd(II)(enolate)L_n] pd2_complex->pd_enolate Base / Transmetalation coupling_partner Coupling Partner (e.g., ArB(OH)₂, R-C≡CH, R₂NH) product Coupled Product substrate->pd2_complex Oxidative Addition pd_enolate->pd0 Regeneration of Pd(0) pd_enolate->product Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically an arylboronic acid. This reaction is widely used due to the stability and low toxicity of the boron reagents.[3]

Experimental Protocol: Synthesis of 1-(Benzofuran-3-yl)-2-arylethanones

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene9012Data not available
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane1008Data not available
33-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF8016Data not available
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Heck Reaction

The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene, which may subsequently isomerize.[4][5]

Experimental Protocol: Synthesis of 1-(Benzofuran-3-yl)-4-arylbut-3-en-1-ones

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent (8 mL), the alkene (1.2 mmol), and the base (e.g., Et₃N, 1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Data Presentation
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5)DMF11024Data not available
2n-Butyl acrylatePd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)Acetonitrile10018Data not available
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between this compound and a terminal alkyne.[6][7]

Experimental Protocol: Synthesis of 1-(Benzofuran-3-yl)-4-arylbut-3-yn-1-ones

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Et₃N, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and CuI (0.01 mmol, 1 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a solution of this compound (1.0 mmol) in the anhydrous, degassed solvent (10 mL).

  • Add the amine base (2.0 mmol) and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation
EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)1Et₃NTHFRT6Data not available
21-HexynePd(PPh₃)₄ (3)2i-Pr₂NHDMF504Data not available
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of α-amino ketones by coupling this compound with primary or secondary amines.[8][9]

Experimental Protocol: Synthesis of 2-Amino-1-(benzofuran-3-yl)ethanones

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Ligand (e.g., BINAP, Xantphos, DavePhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BINAP, 0.02 mmol, 2 mol%), and the base (e.g., NaOt-Bu, 1.5 mmol).

  • Add a solution of this compound (1.0 mmol) in the anhydrous, degassed solvent (10 mL).

  • Add the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Data Presentation
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (2)NaOt-Bu (1.5)Toluene10016Data not available
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane11024Data not available
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Experimental Workflow Visualization

Experimental_Workflow cluster_Prep Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up & Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Catalyst and Ligand under Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat to Specified Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench (if necessary) E->F G Extraction with Organic Solvent F->G H Wash with Water and Brine G->H I Dry, Concentrate H->I J Purify by Column Chromatography I->J

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Safety Precautions

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • This compound is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the palladium-catalyzed cross-coupling of this compound. By systematically varying the coupling partner, catalyst system, and reaction conditions, a diverse library of novel benzofuran derivatives can be synthesized. These compounds can then be evaluated for their potential applications in drug discovery and materials science. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for each specific substrate combination.

References

Application Notes and Protocols: Preparation of 2-Aminothiazole Derivatives from 1-(Benzofuran-3-yl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed method for the synthesis of 2-amino-4-(benzofuran-3-yl)thiazole, a heterocyclic compound with significant potential in medicinal chemistry. The protocol is based on the well-established Hantzsch thiazole synthesis. This document also outlines the potential applications of this class of compounds in drug discovery, supported by available biological activity data.

Introduction

2-Aminothiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The fusion of a benzofuran scaffold, another privileged structure in medicinal chemistry known for its broad biological spectrum, with the 2-aminothiazole core can lead to novel molecular entities with enhanced or unique therapeutic properties.[2][3] The target compound, 2-amino-4-(benzofuran-3-yl)thiazole, is synthesized via the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[4]

Applications in Drug Discovery

Derivatives of 2-aminothiazole are integral components of several approved drugs and are actively investigated for various therapeutic applications. The benzofuran-substituted 2-aminothiazole scaffold is of particular interest due to its potential to exhibit a range of biological activities:

  • Anticancer Activity: Numerous 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[5][6] The benzofuran moiety itself is also found in many compounds with anticancer properties.[2]

  • Enzyme Inhibition: This class of compounds has shown inhibitory activity against several key enzymes implicated in disease:

    • Monoamine Oxidase (MAO): Benzofuran-thiazolylhydrazone derivatives have been identified as potent inhibitors of MAO-A, an enzyme involved in neurotransmitter metabolism, suggesting potential applications in the treatment of depression and neurodegenerative diseases.[7]

    • 5-Lipoxygenase (5-LOX): Certain 2-amino-4-aryl thiazoles have been identified as inhibitors of 5-LOX, an enzyme involved in the biosynthesis of leukotrienes, indicating their potential as anti-inflammatory agents for conditions like asthma.[8]

    • Cholinesterases: 2-aminothiazole derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[9][10]

Reaction Scheme

The synthesis of 2-amino-4-(benzofuran-3-yl)thiazole proceeds via the Hantzsch thiazole synthesis. The reaction involves the cyclocondensation of 1-(Benzofuran-3-yl)-2-bromoethanone with thiourea.

Hantzsch Thiazole Synthesis cluster_0 Reactants cluster_1 Reaction cluster_2 Product This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Thiourea Thiourea Thiourea->Cyclocondensation 2-Amino-4-(benzofuran-3-yl)thiazole 2-Amino-4-(benzofuran-3-yl)thiazole Cyclocondensation->2-Amino-4-(benzofuran-3-yl)thiazole

Caption: General scheme of the Hantzsch thiazole synthesis.

Experimental Protocol

Synthesis of 2-Amino-4-(benzofuran-3-yl)thiazole

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol to form a solution.

  • Add thiourea (1.2 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker containing ice-cold water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold deionized water.

  • Dry the crude product in a desiccator.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

Table 1: Physicochemical Properties of 2-Amino-4-(benzofuran-3-yl)thiazole

PropertyValue
Molecular FormulaC₁₁H₈N₂OS
Molecular Weight216.26 g/mol
AppearanceExpected to be a solid
SolubilitySoluble in common organic solvents

Table 2: Biological Activity of Related Benzofuran-Thiazole Derivatives

Compound ClassTarget Enzyme/Cell LineActivity Data (IC₅₀/Kᵢ)Reference
Benzofuran-thiazolylhydrazone derivativesMAO-A0.073 µM (IC₅₀)[7]
2-Amino-4-aryl thiazole derivatives5-LOX~10 µM (IC₅₀)[8]
2-Amino-4-aryl thiazole derivativeshCA II0.124 µM (Kᵢ)[10]
2-Amino-4-aryl thiazole derivativesAChE0.129 µM (Kᵢ)[10]
2-Amino-4-aryl thiazole derivativesBChE0.083 µM (Kᵢ)[10]
Substituted 2-aminothiazole derivativesLeukemia HL-601.3 µM (IC₅₀)[5]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-amino-4-(benzofuran-3-yl)thiazole.

Experimental_Workflow A 1. Reactant Preparation - this compound - Thiourea - Ethanol B 2. Reaction Setup - Dissolve reactants in ethanol - Attach reflux condenser A->B C 3. Reflux - Heat to reflux with stirring - Monitor by TLC B->C D 4. Work-up - Cool to room temperature - Precipitate in water - Neutralize with NaHCO₃ C->D E 5. Isolation - Vacuum filtration - Wash with water D->E F 6. Purification - Recrystallization from ethanol E->F G 7. Characterization - NMR, IR, Mass Spectrometry F->G

Caption: Workflow for the synthesis of 2-amino-4-(benzofuran-3-yl)thiazole.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the efficient one-pot synthesis of substituted benzofurans, a crucial scaffold in medicinal chemistry and natural product synthesis.[1][2] The methodologies presented herein utilize various catalytic systems, offering flexibility in substrate scope and reaction conditions.

Application Note 1: Palladium-Catalyzed One-Pot Synthesis via Sonogashira Coupling and Cyclization

This method provides a reliable route to 2- and 2,3-disubstituted benzofurans starting from readily available o-halophenols and terminal alkynes. The one-pot procedure involves a Sonogashira coupling followed by an intramolecular cyclization, catalyzed by a palladium complex.[3][4][5]

Experimental Protocol: General Procedure

To a reaction vessel charged with a magnetic stir bar are added the o-halophenol (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ (2-5 mol%) or [Pd(η³-C₃H₅)Cl]₂/ligand (0.1-1 mol%)), and a copper co-catalyst (e.g., CuI (2-5 mol%)). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). A solvent (e.g., DMF, toluene, or dioxane) and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃) are then added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to 110 °C) for a designated time (2-24 hours), monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired substituted benzofuran.

// Nodes start [label="o-Halophenol +\nTerminal Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Pd Catalyst\nCuI (co-catalyst)\nBase (e.g., Et3N)\nSolvent (e.g., DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="One-Pot Reaction:\nSonogashira Coupling &\nIntramolecular Cyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Substituted\nBenzofuran", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reaction; reagents -> reaction; reaction -> workup; workup -> purification; purification -> product; } caption { label = "Workflow for Palladium-Catalyzed One-Pot Benzofuran Synthesis."; fontsize = 10; fontcolor = "#5F6368"; }

Workflow for Palladium-Catalyzed One-Pot Benzofuran Synthesis.

Quantitative Data Summary
Entryo-HalophenolAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-IodophenolPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF60485
22-Bromophenol1-Hexyne[Pd(η³-C₃H₅)Cl]₂ / Ligand L¹K₂CO₃Toluene1101278
32-Chlorophenol4-EthynylanisolePd(OAc)₂ / SPhosCs₂CO₃Dioxane1002465
42-Iodo-4-nitrophenolCyclohexylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80692

¹Ligand L = N,N,N',N'-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine[6]

Application Note 2: Copper-Catalyzed One-Pot Synthesis from Salicylaldehydes and Alkynes

This protocol outlines a cost-effective and environmentally benign approach to α-substituted 2-benzofuranmethamines from salicylaldehydes, terminal alkynes, and secondary amines, utilizing a copper-based catalytic system.[7][8] This method proceeds via a tandem A³-coupling, 5-exo-dig cyclization, and 1,3-allylic rearrangement.[7]

Experimental Protocol: General Procedure

In a reaction tube, salicylaldehyde (1.0 equiv.), the terminal alkyne (1.1 equiv.), the secondary amine (1.3 equiv.), CuFe₂O₄ (4.4 mol%), and Cs₂CO₃ (0.31 equiv.) are combined in 1,4-dioxane. The tube is sealed and the mixture is stirred at 80 °C for 3-5 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature. The catalyst can be recovered magnetically. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the α-substituted 2-benzofuranmethamine.

// Nodes reactants [label="Salicylaldehyde +\nTerminal Alkyne +\nSecondary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_system [label="CuFe2O4 Catalyst\nCs2CO3 (Base)\n1,4-Dioxane", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_steps [label="One-Pot Tandem Reaction:\n1. A³-Coupling\n2. 5-exo-dig Cyclization\n3. 1,3-Allylic Rearrangement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_recovery [label="Magnetic\nCatalyst\nRecovery", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="α-Substituted\n2-Benzofuranmethamine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reactants -> reaction_steps; catalyst_system -> reaction_steps; reaction_steps -> catalyst_recovery; catalyst_recovery -> purification; purification -> final_product; } caption { label = "Logical flow for the Copper-Catalyzed One-Pot Synthesis."; fontsize = 10; fontcolor = "#5F6368"; }

Logical flow for the Copper-Catalyzed One-Pot Synthesis.

Quantitative Data Summary
EntrySalicylaldehydeAlkyneAmineTime (h)Yield (%)
1SalicylaldehydePhenylacetylenePiperidine396
25-BromosalicylaldehydePhenylacetyleneMorpholine3.592
33-Methoxysalicylaldehyde1-HexynePyrrolidine488
4Salicylaldehyde4-EthynylanisolePiperidine394

Application Note 3: Iron-Catalyzed One-Pot Synthesis from 1-Aryl Ketones

This application note describes a one-pot synthesis of substituted benzofurans from simple 1-aryl or 1-alkyl ketones using earth-abundant and non-precious metal catalysts.[1][4] The process involves a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed intramolecular O-arylation.[1][9]

Experimental Protocol: General Procedure

A mixture of the 1-aryl ketone (1.0 equiv.), N-iodosuccinimide (NIS) (1.1 equiv.), and FeCl₃ (5 mol%) in a suitable solvent (e.g., dichloroethane) is stirred at a specified temperature (e.g., 80 °C) for the halogenation step (typically 1-2 hours). Following the completion of halogenation (monitored by TLC), a base (e.g., K₂CO₃ or Cs₂CO₃) and a copper catalyst (e.g., CuI (10 mol%)) are added to the reaction mixture for the cyclization step. The reaction is then stirred for an additional period (12-24 hours) at an elevated temperature (e.g., 100-120 °C). After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the substituted benzofuran.

// Nodes start_node [label="1-Aryl Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Fe(III)-Catalyzed Halogenation\n(NIS, FeCl3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="o-Haloaryl Ketone\n(in situ)", style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Step 2: Cu(I) or Fe(III)-Catalyzed\nIntramolecular O-Arylation\n(CuI, Base)", fillcolor="#FBBC05", fontcolor="#202124"]; end_product [label="Substituted Benzofuran", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start_node -> step1; step1 -> intermediate; intermediate -> step2; step2 -> end_product; } caption { label = "Sequential steps in the Iron-Catalyzed One-Pot Synthesis."; fontsize = 10; fontcolor = "#5F6368"; }

Sequential steps in the Iron-Catalyzed One-Pot Synthesis.

Quantitative Data Summary
Entry1-Aryl KetoneHalogenating AgentCyclization CatalystBaseYield (%)
14'-MethoxyacetophenoneNISCuIK₂CO₃75
2AcetophenoneNBSFeCl₃Cs₂CO₃68
34'-ChloroacetophenoneNISCuIK₂CO₃71
4PropiophenoneNISCuICs₂CO₃79

References

Application Notes and Protocols for the Synthesis of Apoptosis-Inducing Agents from 1-(Benzofuran-3-yl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(Benzofuran-3-yl)-2-bromoethanone as a key intermediate in the development of novel apoptosis-inducing agents. The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential in oncology by triggering programmed cell death in cancer cells.[1][2][3]

This compound is a versatile precursor due to the presence of an α-bromoketone moiety. This functional group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions to allow for the introduction of diverse pharmacophores and the generation of extensive chemical libraries for biological screening.[4]

Synthetic Strategy and Experimental Protocols

The primary synthetic route leveraging this compound involves the substitution of the bromine atom with various nucleophiles. This allows for the creation of a wide range of derivatives, including esters, ethers, and compounds with nitrogen- or sulfur-containing functional groups, which have been shown to possess cytotoxic and pro-apoptotic properties.[5][6]

General Protocol for Synthesis of Benzofuran Derivatives

This protocol outlines a generalized procedure for the nucleophilic substitution reaction.

Materials:

  • This compound

  • Nucleophile of interest (e.g., a phenol, thiol, or amine)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

  • Base (e.g., K₂CO₃, NaH, or Et₃N)

  • Reaction vessel with magnetic stirrer

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen nucleophile in the anhydrous solvent.

  • Base Addition: Add the base to the solution and stir for 10-15 minutes at room temperature to deprotonate the nucleophile, forming the corresponding nucleophilic anion.

  • Addition of Precursor: Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel to obtain the desired benzofuran derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Generalized Synthetic Workflow start 1-(Benzofuran-3-yl)- 2-bromoethanone reaction Nucleophilic Substitution (e.g., Acetonitrile, K2CO3) start->reaction nucleophile Nucleophile (R-XH) + Base nucleophile->reaction product Crude Benzofuran Derivative reaction->product purification Column Chromatography product->purification final_product Pure Apoptosis-Inducing Agent Candidate purification->final_product

Caption: Generalized workflow for synthesizing benzofuran derivatives.

Biological Evaluation Protocols

Once synthesized, the novel benzofuran derivatives must be evaluated for their ability to induce apoptosis. The following are standard protocols for assessing cytotoxicity and the mechanism of cell death.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This assay determines the concentration at which the compounds reduce the viability of cancer cells by 50% (IC₅₀).[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized benzofuran compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.[7] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each compound.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Cancer cell lines

  • Synthesized compounds

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptosis: Annexin V+/PI-; late apoptosis/necrosis: Annexin V+/PI+).

Data Presentation

The efficacy of newly synthesized benzofuran derivatives is typically summarized by their IC₅₀ values against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Derivative 26A549 (Lung Cancer)0.08[9][10]
Derivative 36A549 (Lung Cancer)0.06[9][10]
Derivative 26MCF-7 (Breast Cancer)0.057[11]
Derivative 36MCF-7 (Breast Cancer)0.051[11]
Moracin NA549 (Lung Cancer)48.4[12]
Moracin NPC9 (Lung Cancer)6.6[12]
Compound 5dSW-620 (Colon Cancer)6.5[13]
Compound 5aSW-620 (Colon Cancer)8.7[13]

Mechanism of Action: Signaling Pathways

Benzofuran derivatives have been shown to induce apoptosis through multiple signaling pathways. A common mechanism involves the inhibition of survival pathways like PI3K/Akt/mTOR, which leads to the activation of downstream apoptotic effectors.[11]

G cluster_pathway Apoptosis Induction via PI3K/Akt/mTOR Inhibition cluster_pro_survival Pro-Survival / Proliferation cluster_pro_apoptosis Pro-Apoptosis Benzofuran Benzofuran Derivative PI3K PI3K Benzofuran->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Survival & Proliferation mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PI3K/Akt/mTOR signaling pathway targeted by benzofurans.

References

Application Notes and Protocols for the Scale-up Synthesis of 1-(Benzofuran-3-yl)-2-bromoethanone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scale-up synthesis of 1-(Benzofuran-3-yl)-2-bromoethanone, a key intermediate for various pharmacologically active compounds. The protocols detailed below are intended to guide researchers in producing this compound in quantities suitable for preclinical evaluation.

Introduction

This compound is a crucial building block in the synthesis of a variety of heterocyclic compounds that have shown promise in preclinical studies. Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The bromoacetyl group in the target molecule serves as a reactive handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery. This document outlines a scalable, two-step synthesis of this compound and provides context for its potential applications in preclinical research based on the activities of related benzofuran compounds.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in two main steps:

  • Synthesis of the precursor, 1-(Benzofuran-3-yl)ethanone: This is accomplished through the reaction of an appropriate ortho-hydroxyaryl ketone with chloroacetone.

  • Bromination of the precursor: The methyl group of the acetyl moiety is then selectively brominated to yield the final product.

Experimental Protocols

Materials and Equipment
Material/EquipmentSpecifications
Reagents o-Hydroxyacetophenone (98%), Chloroacetone (stabilized, 95%), Potassium Carbonate (anhydrous, ≥99%), Acetonitrile (anhydrous, 99.8%), N-Bromosuccinimide (NBS, 99%), Benzoyl Peroxide (BPO, 97%), Carbon Tetrachloride (anhydrous, ≥99.5%), Diethyl Ether (anhydrous, ≥99.7%), Hexane (anhydrous, ≥99%), Ethyl Acetate (anhydrous, ≥99.5%)
Glassware Round-bottom flasks (various sizes), reflux condenser, dropping funnel, Buchner funnel, separatory funnel
Equipment Magnetic stirrer with heating mantle, rotary evaporator, vacuum pump, thin-layer chromatography (TLC) plates (silica gel 60 F254), column chromatography setup, melting point apparatus
Step 1: Scale-up Synthesis of 1-(Benzofuran-3-yl)ethanone

This protocol is adapted from literature procedures for the synthesis of similar benzofuran derivatives.[1]

Reaction Scheme:

o-Hydroxyacetophenone + Chloroacetone → 1-(Benzofuran-3-yl)ethanone

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add o-hydroxyacetophenone (1.0 mol, 136.15 g) and anhydrous acetonitrile (1 L).

  • Stir the mixture at room temperature until the o-hydroxyacetophenone is completely dissolved.

  • Add anhydrous potassium carbonate (2.0 mol, 276.4 g) to the solution.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Slowly add chloroacetone (1.0 mol, 92.53 g, 78.8 mL) via the dropping funnel over a period of 1 hour.

  • Maintain the reaction mixture at 80°C and continue stirring for 24-48 hours. Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 8:2 v/v).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with acetonitrile (2 x 100 mL).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Dissolve the residue in diethyl ether (500 mL) and wash with water (3 x 200 mL) and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(Benzofuran-3-yl)ethanone.

  • Purify the crude product by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Expected Yield and Purity:

ParameterValue
Typical Yield 60-70%
Purity (by HPLC) >98%
Appearance White to off-white solid
Step 2: Scale-up Synthesis of this compound

This protocol is based on established bromination methods for activated methyl groups using N-bromosuccinimide.[1]

Reaction Scheme:

1-(Benzofuran-3-yl)ethanone + NBS → this compound

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a light source (e.g., a 250W lamp), dissolve 1-(Benzofuran-3-yl)ethanone (0.5 mol, 80.09 g) in anhydrous carbon tetrachloride (1 L).

  • Add N-Bromosuccinimide (NBS) (0.55 mol, 97.9 g) to the solution.

  • Add a catalytic amount of benzoyl peroxide (BPO) (0.025 mol, 6.05 g).

  • Heat the reaction mixture to reflux (approximately 77°C) and irradiate with the light source.

  • Monitor the reaction by TLC (e.g., hexane:ethyl acetate 9:1 v/v). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

  • Wash the filtrate with a 10% sodium thiosulfate solution (2 x 200 mL) to remove any unreacted bromine, followed by water (2 x 200 mL) and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is typically a solid. Purify by recrystallization from a suitable solvent such as ethanol or isopropanol to obtain pure this compound.

Safety Precautions:

  • Carbon tetrachloride is a hazardous and environmentally damaging solvent. All operations should be performed in a well-ventilated fume hood. Consider replacing it with a greener alternative if a suitable one is validated for this reaction.

  • N-Bromosuccinimide is a lachrymator and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry. Handle with care and avoid friction or shock.

Expected Yield and Purity:

ParameterValue
Typical Yield 70-80%
Purity (by HPLC) >99%
Appearance Off-white to yellow crystalline solid
Melting Point Approximately 105-110 °C[3]

Preclinical Applications and Rationale

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzofuran derivatives.[2][3] These compounds have been shown to induce apoptosis in various cancer cell lines.[1][4] For instance, certain bromoalkyl and bromoacetyl derivatives of benzofurans exhibit high cytotoxicity against cancer cells.[2] The mechanism of action for some of these derivatives involves the induction of reactive oxygen species (ROS) and targeting cellular components like tubulin.[1]

Table of Anticancer Activity for Related Benzofuran Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Bromo-benzofuran derivativeK562 (Leukemia)5.0[1]
Bromo-benzofuran derivativeHL-60 (Leukemia)0.1[1]
3-Phenylbenzofuran derivativePin1 (Hepatocellular Carcinoma)0.874[3]
Benzofuran-2-carboxamide derivativeA549 (Lung Cancer)0.57[3]
Anti-inflammatory Activity

Benzofuran scaffolds are also recognized for their anti-inflammatory potential.[1] Some derivatives have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process, in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]

Table of Anti-inflammatory Activity for a Related Benzofuran Derivative:

CompoundAssayIC50 (µM)Reference
Benzofuran derivativeNO Inhibition in RAW 264.7 cells16.5[1]

The synthesis of novel compounds from this compound for screening in these and other disease models is a promising avenue for drug discovery.

Visualizations

Experimental Workflow for Scale-up Synthesis

G cluster_0 Step 1: Synthesis of 1-(Benzofuran-3-yl)ethanone cluster_1 Step 2: Bromination to this compound A 1. Dissolve o-Hydroxyacetophenone in Acetonitrile B 2. Add Potassium Carbonate A->B C 3. Heat to 80°C B->C D 4. Add Chloroacetone C->D E 5. Reaction (24-48h) D->E F 6. Work-up & Purification E->F G 1-(Benzofuran-3-yl)ethanone F->G H 1. Dissolve Precursor in Carbon Tetrachloride G->H Precursor for Step 2 I 2. Add NBS and BPO H->I J 3. Reflux with Light I->J K 4. Reaction (4-8h) J->K L 5. Work-up & Recrystallization K->L M This compound L->M

Caption: Workflow for the two-step scale-up synthesis.

Logical Relationship for Preclinical Evaluation

G cluster_0 Chemical Derivatization cluster_1 Preclinical Screening A This compound (Key Intermediate) B Nucleophilic Substitution Reactions (e.g., with amines, thiols, etc.) A->B Reactant C Library of Novel Benzofuran Derivatives B->C Generates D In vitro Assays C->D Tested in E In vivo Models D->E Lead Compounds Advance to F Anticancer Activity (e.g., Cytotoxicity, Apoptosis) E->F G Anti-inflammatory Activity (e.g., NO Inhibition) E->G H Other Potential Therapeutic Activities E->H

Caption: Rationale for preclinical studies of synthesized derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(Benzofuran-3-yl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 1-(Benzofuran-3-yl)-2-bromoethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 1-(Benzofuran-3-yl)ethanone, excess brominating agent (e.g., N-bromosuccinimide, NBS), and byproducts from side reactions. One possible byproduct is a di-brominated species or products from ring bromination, especially if the reaction conditions are not carefully controlled.

Q2: Is this compound stable during purification?

A2: As an α-bromoketone, this compound can be sensitive to certain conditions. It may be susceptible to degradation on acidic silica gel and may have limited thermal stability. It is recommended to handle the compound at low temperatures and store it under cool (0-5 °C) and dark conditions to prevent decomposition.

Q3: What are the recommended purification methods for this compound?

A3: The two primary methods for purifying crude this compound are silica gel column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is employed for achieving high purity.

Troubleshooting Guide: Silica Gel Column Chromatography

Problem 1: My product is decomposing on the silica gel column, leading to low yield and streaking on TLC.

  • Possible Cause: The acidic nature of standard silica gel can catalyze the decomposition of sensitive α-bromoketones.

  • Solution 1: Deactivate the Silica Gel. Before preparing the column, create a slurry of the silica gel in the chosen eluent and add 1-2% triethylamine (NEt₃) to neutralize the acidic silanol groups. Monitor the purification by TLC using plates also developed in a solvent system containing triethylamine.

  • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase such as neutral alumina or Florisil®.

  • Solution 3: Work Quickly and at Low Temperature. If possible, conduct the chromatography in a cold room to minimize thermal degradation.

Problem 2: I am unable to achieve good separation between my product and a closely-eluting impurity.

  • Possible Cause: The polarity of the eluent system may not be optimal for resolving the components.

  • Solution 1: Optimize the Solvent System. Systematically screen different solvent mixtures using thin-layer chromatography (TLC). A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[1] Try varying the ratio to maximize the difference in Rf values (ΔRf) between your product and the impurity.

  • Solution 2: Use a Longer Column. Increasing the length of the silica gel bed can improve the separation of closely eluting compounds.

  • Solution 3: Employ Gradient Elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute the less polar impurities and then your product, followed by more polar impurities.

Troubleshooting Guide: Recrystallization

Problem 1: My compound "oils out" instead of forming crystals.

  • Possible Cause 1: The cooling process is too rapid, causing the compound to come out of solution as a liquid (oil) rather than forming a crystal lattice.

  • Solution 1: Slow down the cooling process. Allow the hot, saturated solution to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.

  • Possible Cause 2: The chosen solvent is too good a solvent for the compound, even at low temperatures.

  • Solution 2: Try a different solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[2]

  • Possible Cause 3: The presence of significant impurities can inhibit crystallization.

  • Solution 3: First, pass the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization.[3]

Problem 2: No crystals form, even after the solution has cooled completely.

  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Solution 1: Re-heat the solution and boil off some of the solvent to increase the concentration of your compound. Then, allow it to cool again.

  • Solution 2: Induce Crystallization.

    • Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can promote crystal growth.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC plates. A starting point could be a 9:1 mixture of hexane:ethyl acetate. Add 1% triethylamine to the eluent if decomposition is observed on the TLC plate. The target compound should have an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude material and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Allow it to cool to see if crystals form.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Data Presentation

Table 1: Comparison of Purification Methods

ParameterSilica Gel ChromatographyRecrystallization
Principle Separation based on differential adsorption to a solid phase.Separation based on differences in solubility at different temperatures.
Best For Separating mixtures with multiple components and closely related impurities.Removing small amounts of impurities from a large amount of product.
Advantages High resolving power for complex mixtures.Can yield very pure crystalline solids. Relatively simple setup.
Disadvantages Can lead to product decomposition. More time-consuming and requires more solvent.May not be effective for removing impurities with similar solubility. Potential for "oiling out".

Visualizations

experimental_workflow crude_product Crude 1-(Benzofuran-3-yl)- 2-bromoethanone column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography Initial Purification recrystallization Recrystallization crude_product->recrystallization If relatively pure column_chromatography->recrystallization Further Purification pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (TLC, NMR, etc.) pure_product->analysis

Caption: General purification workflow for crude this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield/ Decomposition start->low_yield poor_separation Poor Separation start->poor_separation oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals deactivate_silica Deactivate Silica (add NEt3) low_yield->deactivate_silica change_stationary_phase Change Stationary Phase (Alumina, Florisil®) low_yield->change_stationary_phase optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent slow_cooling Slow Cooling oiling_out->slow_cooling change_solvent Change Solvent/ Use Mixed Solvents oiling_out->change_solvent concentrate_solution Concentrate Solution no_crystals->concentrate_solution induce_crystallization Induce Crystallization (Seed/Scratch) no_crystals->induce_crystallization

Caption: Troubleshooting decision tree for common purification challenges.

References

Identifying and minimizing side products in benzofuran bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of benzofuran. Below you will find guidance to identify and minimize the formation of common side products, ensuring a higher yield and purity of your desired brominated benzofuran derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the electrophilic bromination of benzofuran?

A1: The electrophilic bromination of benzofuran, while seemingly straightforward, can lead to a mixture of products. The most commonly encountered side products include:

  • 3-Bromobenzofuran: Although the 2-position is electronically favored for electrophilic attack, the 3-isomer can form, particularly under certain reaction conditions.

  • 2,3-Dibromobenzofuran: This is a common over-bromination product that arises when the initially formed monobromobenzofuran reacts further with the brominating agent.

  • 2,3-Dibromo-2,3-dihydrobenzofuran: This is an addition product resulting from the attack of bromine across the 2,3-double bond of the furan ring. This adduct can sometimes be the major product, depending on the reaction conditions. It may also subsequently eliminate HBr to form 2-bromobenzofuran or 3-bromobenzofuran.

  • Polybrominated species: Further bromination on the benzene ring can occur under harsh conditions or with a large excess of the brominating agent.

Q2: Which position on the benzofuran ring is most reactive towards electrophilic bromination?

A2: The C2 position of the benzofuran ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. This is due to the stabilization of the resulting cationic intermediate by the adjacent oxygen atom. Consequently, 2-bromobenzofuran is typically the major product.

Q3: What are the main differences between using molecular bromine (Br₂) and N-Bromosuccinimide (NBS) for benzofuran bromination?

A3: Both Br₂ and NBS are common brominating agents, but they can lead to different product distributions.

  • Molecular Bromine (Br₂): This is a strong electrophile that can lead to over-bromination and the formation of addition products, especially at lower temperatures. The reaction with Br₂ is often less selective.

  • N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine and is often used to achieve more selective monobromination. It can help to minimize the formation of dibrominated side products. In the presence of a radical initiator, NBS can also be used for benzylic bromination if an alkyl substituent is present on the benzofuran ring.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Monobromobenzofuran and Formation of Multiple Products

Problem: The reaction yields a complex mixture of starting material, monobrominated isomers (2-bromo and 3-bromo), and dibrominated products.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Incorrect Stoichiometry: Using an excess of the brominating agent.Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent (e.g., NBS or Br₂) for monobromination.
High Reaction Temperature: Higher temperatures can lead to lower selectivity and increased formation of side products.Perform the reaction at a lower temperature. For example, when using Br₂, reactions are often carried out at 0°C or even lower to favor the formation of the kinetic product.
Inappropriate Solvent: The polarity of the solvent can influence the reaction pathway and product distribution.Screen different solvents. Non-polar solvents like CCl₄ or hexane may favor radical pathways with NBS (if a radical initiator is present), while polar aprotic solvents like DMF or acetonitrile are common for electrophilic bromination.
Choice of Brominating Agent: Br₂ is generally less selective than NBS.For higher selectivity towards the 2-bromo isomer, consider using NBS.
Issue 2: Predominant Formation of the Addition Product (2,3-Dibromo-2,3-dihydrobenzofuran)

Problem: The major product isolated is the saturated dibromo-adduct instead of the desired aromatic bromobenzofuran.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Low Reaction Temperature: The initial electrophilic addition of bromine to the double bond is often favored at low temperatures.Increase the reaction temperature after the initial addition to promote the elimination of HBr and formation of the aromatic product.
Absence of a Base: The elimination of HBr from the dibromo-adduct to form the aromatic product is facilitated by a base.Add a mild, non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture after the addition of the brominating agent to facilitate the elimination step.
Solvent Effects: Certain solvents may stabilize the addition intermediate.Experiment with different solvents. Aromatic solvents like benzene or toluene might favor the substitution product.
Issue 3: Formation of a Mixture of 2-Bromobenzofuran and 3-Bromobenzofuran

Problem: The reaction produces a significant amount of the undesired 3-bromobenzofuran isomer.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Reaction Conditions Favoring Thermodynamic Product: The 3-bromo isomer can be the thermodynamically more stable product under certain conditions.To favor the kinetically controlled product (2-bromobenzofuran), use milder reaction conditions, lower temperatures, and shorter reaction times.
Rearrangement of Intermediates: The initially formed intermediate may rearrange.The choice of brominating agent and solvent can influence the stability of intermediates. Using NBS in a non-polar solvent may increase selectivity for the 2-position.
Purification Challenges: The isomers can be difficult to separate by standard column chromatography.Utilize advanced purification techniques such as preparative HPLC or recrystallization if the isomers are solids.

Data Presentation: Product Distribution in Benzofuran Bromination

The following table summarizes typical product distributions under different reaction conditions. Please note that yields can vary depending on the specific substrate and reaction scale.

Brominating Agent Solvent Temperature Typical Product Distribution (Approx. %) Reference
Br₂ (1.1 eq)CCl₄0 °C to rt2-Bromobenzofuran (60-70%), 2,3-Dibromobenzofuran (10-15%), 3-Bromobenzofuran (5-10%), Starting Material (5-10%)General observation from multiple sources
NBS (1.1 eq)CCl₄ / AIBN (cat.)RefluxPrimarily benzylic bromination if an alkyl substituent is present. On the unsubstituted ring, a mixture can be obtained.[1]
NBS (1.1 eq)DMFRoom Temp.2-Bromobenzofuran (>80%), minimal dibrominationGeneral observation from multiple sources
Br₂ (1.05 eq)Dioxane10-15 °C2-Bromobenzofuran (85-90%)Synthetic protocol adaptation

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Bromobenzofuran using Bromine in Dioxane

This protocol aims to maximize the yield of 2-bromobenzofuran while minimizing the formation of dibrominated and addition byproducts.

Materials:

  • Benzofuran

  • Dioxane

  • Bromine

  • Sodium thiosulfate solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane or diethyl ether for extraction

Procedure:

  • Dissolve benzofuran (1 equivalent) in dioxane.

  • Cool the solution to 10-15 °C in an ice-water bath.

  • Slowly add a solution of bromine (1.05 equivalents) in dioxane dropwise over 30 minutes, maintaining the temperature below 15 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Extract the mixture with dichloromethane or diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane or a hexane/ethyl acetate gradient) to afford 2-bromobenzofuran.

Expected Outcome: This procedure typically yields 85-90% of 2-bromobenzofuran with minimal side products.

Protocol 2: Synthesis of 3-Bromobenzofuran from 2,3-Dibromo-2,3-dihydrobenzofuran

This two-step protocol first generates the dibromo-adduct, which is then converted to 3-bromobenzofuran.

Step 1: Synthesis of 2,3-Dibromo-2,3-dihydrobenzofuran

  • Dissolve benzofuran (1 equivalent) in a suitable solvent like carbon tetrachloride or dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add bromine (1.1 equivalents) dropwise.

  • Stir at 0 °C for 1 hour. The formation of the adduct can be monitored by NMR.

Step 2: Elimination to 3-Bromobenzofuran [2]

  • Dissolve the crude 2,3-dibromo-2,3-dihydrobenzofuran (1 equivalent) in ethanol and cool to 0 °C.

  • Prepare a solution of potassium hydroxide (2 equivalents) in ethanol and cool to 0 °C.

  • Add the ethanolic KOH solution dropwise to the solution of the dibromo-adduct at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.[2]

  • Cool the mixture, concentrate under vacuum, and add water.

  • Extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography to yield 3-bromobenzofuran. This method can yield up to 90% of the 3-bromo isomer.[2]

Visualizations

Logical Workflow for Troubleshooting Benzofuran Bromination

TroubleshootingWorkflow Troubleshooting Benzofuran Bromination start Reaction Complete analyze Analyze Crude Product (TLC, GC-MS, NMR) start->analyze low_yield Low Yield of Desired Product analyze->low_yield Problem? multiple_products Multiple Products Formed low_yield->multiple_products Yes addition_product Main Product is Addition Adduct low_yield->addition_product Yes isomer_mixture Mixture of 2- and 3-Bromo Isomers low_yield->isomer_mixture Yes check_stoichiometry Check Stoichiometry (1.0-1.1 eq Bromine) multiple_products->check_stoichiometry Over-bromination? optimize_temp Optimize Temperature (Lower for Selectivity) multiple_products->optimize_temp change_reagent Change Brominating Agent (e.g., to NBS) multiple_products->change_reagent add_base Add Base After Addition (e.g., Pyridine) addition_product->add_base increase_temp Increase Temperature Post-Addition addition_product->increase_temp milder_conditions Use Milder Conditions (Lower Temp, Shorter Time) isomer_mixture->milder_conditions purification Optimize Purification (Prep-HPLC, Recrystallization) isomer_mixture->purification

Troubleshooting workflow for benzofuran bromination.
Reaction Pathways in Benzofuran Bromination

ReactionPathways Benzofuran Bromination Pathways benzofuran Benzofuran br2 + Br2 addition_product 2,3-Dibromo-2,3-dihydrobenzofuran (Addition Product) benzofuran->addition_product + Br2 (Addition) intermediate Bromonium Ion Intermediate br2->intermediate Electrophilic Attack product_2bromo 2-Bromobenzofuran (Major Product) intermediate->product_2bromo Elimination of H+ product_3bromo 3-Bromobenzofuran (Minor Product) intermediate->product_3bromo Rearrangement then Elimination of H+ path_a Kinetic Control (Low Temp) path_b Thermodynamic Control or Rearrangement overbromination + Br2 addition_product->product_2bromo - HBr addition_product->product_3bromo - HBr dibromo_product 2,3-Dibromobenzofuran overbromination->dibromo_product Further Bromination

Possible reaction pathways in benzofuran bromination.

References

Technical Support Center: Stability of 1-(Benzofuran-3-yl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-(Benzofuran-3-yl)-2-bromoethanone. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is turning yellow/brown and showing extra peaks in my analysis. What is happening?

A1: this compound, like many α-bromo ketones, is known to be unstable, particularly in solution. The observed color change and appearance of new peaks are likely due to degradation. These compounds can decompose through the liberation of hydrogen bromide (HBr), which can then catalyze further degradation and polymerization, leading to colored byproducts.[1]

Potential Degradation Pathways:

  • Hydrolysis: In the presence of water or other nucleophilic solvents (e.g., alcohols), the bromine atom can be displaced to form 1-(benzofuran-3-yl)-2-hydroxyethanone (a hydroxylated ketone) or corresponding alkoxy derivatives. The benzofuran ring itself can also be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Elimination: The compound can undergo dehydrobromination to form an α,β-unsaturated ketone, which can then polymerize.

  • Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives.

  • Photodegradation: Exposure to light, especially UV light, can promote radical reactions and accelerate decomposition.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability of this compound is influenced by several factors:

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can participate in solvolysis reactions, displacing the bromide. Aprotic solvents (e.g., acetonitrile, THF, dichloromethane) are generally preferred for short-term storage and use, although degradation can still occur.

  • pH: Both acidic and basic conditions can accelerate degradation. Acidic conditions can catalyze hydrolysis and enolization, while basic conditions promote elimination and Favorskii rearrangement. Neutral or slightly acidic (pH 4-6) conditions are generally recommended for handling.

  • Temperature: Higher temperatures increase the rate of all degradation reactions. Solutions should be kept cool whenever possible.

  • Light: Exposure to light can initiate photochemical degradation pathways. Solutions should be protected from light by using amber vials or wrapping containers in foil.

  • Presence of Nucleophiles: Any nucleophiles in the solution can react with the compound, displacing the bromide.

Q3: Are there any recommended solvents for dissolving and temporarily storing this compound?

A3: For short-term experimental use, high-purity, dry aprotic solvents are recommended. Acetonitrile (ACN) is often a good choice due to its polarity and relative inertness. Dichloromethane (DCM) and Tetrahydrofuran (THF) can also be used, but care should be taken to ensure they are free of acidic impurities and peroxides, respectively. It is crucial to use freshly prepared solutions whenever possible and to minimize storage time.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides hypothetical data based on the known behavior of similar α-bromo aromatic ketones. This data is intended to be illustrative of the expected stability trends.

Table 1: Hypothetical Degradation of this compound (1 mg/mL) in Various Solvents at 25°C over 24 hours.

SolventDielectric ConstantType% Degradation (Hypothetical)Major Degradation Product (Proposed)
Water (pH 7)80.1Protic35%1-(Benzofuran-3-yl)-2-hydroxyethanone
Methanol32.7Protic25%1-(Benzofuran-3-yl)-2-methoxyethanone
Acetonitrile37.5Aprotic5%Minor hydrolysis/elimination products
Dichloromethane8.9Aprotic8%Minor elimination products
Dimethyl Sulfoxide46.7Aprotic15%Oxidation and other byproducts

Experimental Protocols

The following are detailed methodologies for conducting stability studies on this compound.

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.
  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Dissolve in acetonitrile to the target concentration before analysis.
  • Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) for a specified duration.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.
  • Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2) and LC-MS (see Protocol 3) to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Protocol 3: LC-MS Method for Degradation Product Identification

This method is used to determine the mass of degradation products to aid in their structural elucidation.

  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Use the same column and mobile phase as the HPLC-UV method.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

  • Mass Range: m/z 100 - 1000

  • Data Acquisition: Full scan mode to detect all ions, followed by product ion scans (MS/MS) on the major degradation peaks to obtain fragmentation patterns.

Visualizations

Proposed Degradation Pathways

DegradationPathways main This compound hydrolysis 1-(Benzofuran-3-yl)-2-hydroxyethanone main->hydrolysis Hydrolysis (H₂O) elimination 1-(Benzofuran-3-yl)ethenone (α,β-Unsaturated Ketone) main->elimination Elimination (-HBr) favorskii Benzofuran-3-ylacetic acid derivative main->favorskii Favorskii Rearrangement (Base) polymer Polymerization Products elimination->polymer Polymerization

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Stability Study

StabilityWorkflow start Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize Acid/Base Samples stress->neutralize hplc Analyze by HPLC-UV (Quantify Degradation) neutralize->hplc lcms Analyze by LC-MS (Identify Degradation Products) neutralize->lcms data Data Analysis & Structure Elucidation hplc->data lcms->data

Caption: Workflow for conducting a forced degradation and stability study.

Logical Relationship of Stability Factors

StabilityFactors center Compound Stability solvent Solvent Choice (Protic vs. Aprotic) center->solvent ph pH of Solution (Acidic/Basic/Neutral) center->ph temp Temperature center->temp light Light Exposure center->light

Caption: Key factors influencing the stability of the compound in solution.

References

Troubleshooting low conversion rates in reactions involving 1-(Benzofuran-3-yl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 1-(Benzofuran-3-yl)-2-bromoethanone.

Troubleshooting Guide

This guide addresses specific issues encountered during experiments in a question-and-answer format.

Question 1: My reaction with this compound shows very low or no conversion to the desired product. What are the potential causes and how can I fix this?

Answer: Low or no conversion can stem from several factors related to reagents, reaction conditions, and the nature of the nucleophile. A systematic approach is crucial for diagnosis.

  • Reagent Quality and Stability:

    • Purity of Starting Materials: Ensure the this compound and your nucleophile are of high purity. Impurities can inhibit the reaction or cause side reactions. This compound is an organic bromine compound that can be irritating and should be handled with care.[1]

    • Solvent Purity: Use anhydrous (dry) solvents, as water can react with reagents and interfere with many reactions, particularly those involving strong bases or organometallics.[2]

  • Reaction Conditions:

    • Temperature: Many nucleophilic substitution reactions require heating to overcome the activation energy. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. However, excessive heat can promote side reactions.[2]

    • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solvent Choice: The choice of solvent is critical and depends on the reaction mechanism. For SN2 reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[3] Polar protic solvents (e.g., water, ethanol) can cage the nucleophile through hydrogen bonding, slowing down SN2 reactions.[3]

  • Nature of the Nucleophile:

    • Nucleophile Strength: The rate of an SN2 reaction depends on the strength of the nucleophile.[3] Stronger, negatively charged nucleophiles are generally more effective.[3][4] However, for α-halo ketones, very strong bases can be problematic (see Question 2).

    • Steric Hindrance: Bulky nucleophiles can have difficulty accessing the electrophilic carbon atom, slowing the reaction rate.[4][5]

Question 2: I am observing the formation of multiple side products, leading to a low yield of my desired substituted product. What are these side products and how can I minimize them?

Answer: The formation of side products is a common issue with α-halo ketones like this compound, often due to the basicity of the nucleophile.

  • Primary Side Reaction - Enolate Formation:

    • Cause: The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic. If a strongly basic nucleophile is used, it can act as a base and deprotonate this position, forming an enolate ion.[6][7] This enolate can then participate in undesirable side reactions instead of the intended nucleophilic substitution.[6][7]

    • Solution: Use a less basic nucleophile.[6] If a strong base is required, consider using a non-nucleophilic base (like DBU or a hindered base) to promote the reaction if applicable, or carefully control the temperature and addition rate to minimize side reactions. Using a base whose conjugate acid is weaker than the ketone can lead to irreversible enolate formation and potentially more controlled subsequent reactions.[7]

  • Other Potential Side Reactions:

    • Di-bromination: This can occur during the synthesis of the starting material, this compound, if an excess of the brominating agent is used.[2] Ensure your starting material is pure.

    • Elimination Reactions: If the nucleophile is a strong, sterically hindered base, it may favor an elimination reaction (E2 pathway) over substitution.

Frequently Asked Questions (FAQs)

Q1: What type of reaction mechanism should I expect with this compound?

A1: Reactions with α-halocarbonyl compounds typically proceed via an SN2 (bimolecular nucleophilic substitution) pathway.[6] The SN1 mechanism is generally unfavorable because it would involve the formation of a less stable carbocation at the α-position to the carbonyl group.[6] The electron-withdrawing nature of the adjacent carbonyl group destabilizes the carbocation.[6]

Q2: How do I choose the right solvent for my reaction?

A2: For the preferred SN2 pathway, a polar aprotic solvent is usually the best choice.[3] These solvents can dissolve the reagents but do not strongly solvate the nucleophile, leaving it more reactive.

Solvent TypeExamplesSuitability for SN2 with α-halo ketonesRationale
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOHighly Recommended Increases the rate of SN2 reactions by not solvating the nucleophile as strongly.[3]
Polar Protic Water, Ethanol, MethanolLess FavorableCan slow down SN2 reactions by forming a "solvent cage" around the nucleophile via hydrogen bonding.[3]
Non-polar Hexane, Toluene, BenzeneGenerally Not RecommendedReagents often have poor solubility.

Q3: My reaction is very slow. How can I optimize the conditions for a better conversion rate?

A3: Optimization is a multi-step process. Consider the following factors, which often need to be balanced to achieve the best outcome.[8][9]

ParameterOptimization StrategyConsiderations
Temperature Gradually increase from room temperature.Higher temperatures can increase the rate but may also promote side reactions.[2]
Concentration Increase the concentration of reactants.Check solubility limits. Higher concentrations can favor bimolecular (SN2) reactions.
Catalyst Add a phase-transfer catalyst (e.g., TBAB) if dealing with a two-phase system.Can improve reaction rates when reactants are in different phases.
Nucleophile Use a stronger, less-hindered nucleophile.Balance nucleophilicity with basicity to avoid enolate formation.[3][6]

Experimental Protocols

General Protocol for Nucleophilic Substitution of this compound

This is a general guideline; specific amounts, temperatures, and times will need to be optimized for your specific nucleophile.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and a suitable anhydrous polar aprotic solvent (e.g., acetonitrile or acetone).

  • Reagent Addition: Add the nucleophile (1.0-1.2 equivalents). If the nucleophile is a salt, it can be added directly. If a non-nucleophilic base is required to deprotonate a neutral nucleophile, it can be added at this stage.

  • Reaction: Stir the mixture at room temperature or heat to a predetermined temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If necessary, quench the reaction (e.g., with water or a saturated ammonium chloride solution).

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[8]

Visualizations

Below are diagrams illustrating key concepts in troubleshooting these reactions.

TroubleshootingWorkflow start Low Conversion Rate Observed reagent_check 1. Check Reagent Quality start->reagent_check condition_check 2. Evaluate Reaction Conditions start->condition_check nucleophile_check 3. Assess Nucleophile start->nucleophile_check reagent_purity Purity of Starting Materials? (Benzofuran & Nucleophile) reagent_check->reagent_purity reagent_solvent Solvent Anhydrous? reagent_check->reagent_solvent condition_temp Temperature Sufficient? condition_check->condition_temp condition_time Reaction Time Adequate? condition_check->condition_time condition_solvent Solvent Choice Optimal? (Polar Aprotic for SN2) condition_check->condition_solvent nucleophile_strength Nucleophile Strong Enough? nucleophile_check->nucleophile_strength nucleophile_basicity Is Nucleophile too Basic? (Risk of Enolate Formation) nucleophile_check->nucleophile_basicity solution_reagent Use Pure, Dry Reagents reagent_purity->solution_reagent reagent_solvent->solution_reagent solution_conditions Optimize Temp, Time, & Solvent condition_temp->solution_conditions condition_time->solution_conditions condition_solvent->solution_conditions solution_nucleophile Select Nucleophile with Balanced Strength & Basicity nucleophile_strength->solution_nucleophile nucleophile_basicity->solution_nucleophile

Caption: A logical workflow for troubleshooting low conversion rates.

CompetingPathways cluster_main Reaction of this compound start Reactants: Starting Material + Nucleophile (Nu:⁻) sn2_path Desired SN2 Pathway (Less Basic Nu:⁻) start->sn2_path Attack at α-carbon enolate_path Side Reaction Pathway (Strongly Basic Nu:⁻) start->enolate_path Attack at α-proton product Desired Substitution Product sn2_path->product side_product Enolate Formation & Other Side Products enolate_path->side_product

Caption: Competing reaction pathways for α-halo ketones.

References

How to avoid over-bromination in the synthesis of benzofuran ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran ketones. The primary focus is on preventing over-bromination, a common side reaction in the halogenation of these heterocyclic compounds.

Troubleshooting Guide: Avoiding Over-bromination

Over-bromination can significantly reduce the yield of the desired monobrominated product and complicate purification. The following guide addresses common issues and provides potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Formation of Di- or Poly-brominated Products 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent. 2. High Reaction Temperature: Increased temperature can lead to higher reactivity and less selectivity. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in further bromination of the desired product. 4. Inappropriate Solvent: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate.1. Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is often recommended. 2. Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to enhance selectivity. 3. Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to quench the reaction upon consumption of the starting material. 4. Solvent Selection: Employ less polar solvents such as chloroform, carbon tetrachloride, or acetic acid, which can moderate the reactivity of the brominating agent.[1]
Bromination at an Undesired Position (Poor Regioselectivity) 1. Nature of the Brominating Agent: Different brominating agents exhibit varying degrees of selectivity. 2. Substituent Effects: The electronic and steric properties of substituents on the benzofuran ring direct the position of electrophilic substitution. 3. Presence of a Catalyst: Lewis acid catalysts can alter the regioselectivity of the reaction.1. Choice of Brominating Agent: Use milder and more selective brominating agents like N-Bromosuccinimide (NBS) or phenyltrimethylammonium tribromide (PTT) instead of molecular bromine (Br₂).[2] 2. Protecting Groups: Consider the use of protecting groups to block more reactive sites if necessary. 3. Catalyst-Free Conditions: If feasible, perform the bromination without a Lewis acid catalyst to minimize activation of multiple sites.
Decomposition of Starting Material or Product 1. Harsh Reaction Conditions: Strong acidic conditions or high temperatures can lead to degradation. 2. Instability of the Benzofuran Ring: The furan moiety can be sensitive to strong electrophiles and acids.1. Milder Conditions: Utilize buffered systems or non-acidic brominating agents. 2. Controlled Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the most common position for bromination on the benzofuran ring?

A1: Electrophilic bromination of benzofuran typically occurs at the C2 position, which is the most electron-rich and sterically accessible position on the furan ring.[3] However, the presence of activating or deactivating groups on the benzene or furan ring can influence the regioselectivity.

Q2: Which brominating agent is best for achieving selective monobromination of benzofuran ketones?

A2: For selective monobromination, N-Bromosuccinimide (NBS) is often the reagent of choice.[1] It is a milder source of electrophilic bromine compared to molecular bromine (Br₂) and can provide higher selectivity. Phenyltrimethylammonium tribromide (PTT) is another effective and selective brominating agent that is also easier and safer to handle than liquid bromine.[2]

Q3: How can I monitor the progress of my bromination reaction to avoid over-bromination?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material and, if available, the desired product, you can track the consumption of the starting material and the formation of the product. Once the starting material is consumed, the reaction should be promptly quenched to prevent the formation of over-brominated byproducts.

Q4: Can the solvent choice really impact the outcome of the bromination?

A4: Yes, the solvent can play a crucial role. Polar protic solvents like ethanol or acetic acid can influence the reaction pathway and may lead to different products.[1] For instance, in some cases, using ethanol as a solvent with NBS can lead to substitution at different positions.[1] Less polar solvents like chloroform or carbon tetrachloride are often preferred for selective bromination with NBS.[1]

Q5: What is a typical work-up procedure for a bromination reaction of a benzofuran ketone?

A5: A typical work-up involves quenching the excess brominating agent, followed by extraction and purification. For example, after the reaction is complete, the mixture can be washed with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to remove any unreacted bromine. This is followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and finally, removal of the solvent under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

Experimental Protocols

Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol describes a general procedure for the selective monobromination of a benzofuran ketone at the desired position, minimizing over-bromination.

Materials:

  • Substituted benzofuran ketone

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Sodium thiosulfate solution (aqueous)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve the benzofuran ketone (1.0 eq) in CCl₄ or CHCl₃ in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Experimental Workflow for Selective Bromination

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up cluster_purification Purification start Dissolve Benzofuran Ketone in Solvent cool Cool to 0 °C start->cool add_nbs Add NBS Portion-wise cool->add_nbs stir Stir and Monitor by TLC add_nbs->stir quench Quench with Na₂S₂O₃ stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography end Pure Monobrominated Product chromatography->end

Caption: Workflow for selective monobromination of benzofuran ketones.

Logical Relationship for Avoiding Over-bromination

G cluster_conditions Controllable Parameters cluster_outcomes Reaction Outcomes reagent Brominating Agent mono Monobromination (Desired) reagent->mono Mild (NBS) over Over-bromination (Undesired) reagent->over Harsh (Br₂) stoichiometry Stoichiometry stoichiometry->mono ~1 eq. stoichiometry->over >1.1 eq. temperature Temperature temperature->mono Low temperature->over High time Reaction Time time->mono Monitored time->over Excessive

Caption: Key parameters to control for selective monobromination.

References

Technical Support Center: Recrystallization of 1-(Benzofuran-3-yl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 1-(Benzofuran-3-yl)-2-bromoethanone, a key intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common problem. Here are several steps to address this issue:

  • Increase the Solvent Volume: The concentration of the solute may be too high, causing it to come out of solution above its melting point. Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent.[1][2]

  • Slow Down the Cooling Process: Rapid cooling can prevent the organized lattice formation required for crystallization.[3] Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[1]

  • Change the Solvent System: If the problem persists, the chosen solvent may not be ideal. Consider using a different solvent or a solvent pair. A good starting point is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.[4][5]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[2]

  • Seeding: If you have a small crystal of the pure compound, adding it to the cooled solution (seeding) can initiate crystallization.[2]

Q2: The recrystallization yield is very low. How can I improve it?

A2: A low yield can be frustrating. Consider the following factors:

  • Excess Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the compound will remain in the mother liquor.[1][2] If you suspect this is the case, you can try to evaporate some of the solvent and cool the solution again.

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.[6]

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice-salt bath can sometimes improve yield.[2][7]

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Use a minimal amount of ice-cold recrystallization solvent for washing.

Q3: My purified compound is still colored. How can I remove the colored impurities?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. However, be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.[6]

Q4: The melting point of my recrystallized product is still broad. What does this indicate?

A4: A broad melting point range typically indicates that the compound is still impure.[3] Incomplete removal of impurities or the presence of solvent in the crystals could be the cause. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. If the melting point is still broad, a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on its structure (an aromatic ketone), suitable solvents would be those of intermediate polarity.[8] Good single solvents to try would be ethanol, isopropanol, or acetone.[8][9] Alternatively, a mixed solvent system can be effective. Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[4][8][9] The ideal solvent will dissolve the compound when hot but not when cold.[5]

Q2: What are the key steps in a successful recrystallization?

A2: The fundamental steps for a successful recrystallization are:

  • Choosing an appropriate solvent.

  • Dissolving the impure compound in a minimum amount of the hot solvent.

  • Removing any insoluble impurities by hot filtration (if necessary).

  • Allowing the solution to cool slowly and undisturbed to form crystals.

  • Collecting the crystals by filtration.

  • Washing the crystals with a small amount of cold solvent.

  • Drying the crystals to remove all traces of the solvent.[3]

Q3: What are the potential impurities in this compound?

A3: Common impurities could include the starting material, 1-(benzofuran-3-yl)ethanone, and potentially di-brominated byproducts.[10][11] The synthesis of α-bromoketones can sometimes be complicated by the formation of such impurities.[10]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes. This compound is an organic bromine compound and should be handled with care. It may be irritating to the skin, eyes, and respiratory system.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Avoid direct contact and inhalation of its vapors.[12]

Quantitative Data Summary

ParameterRecommended Value/SolventNotes
Single Solvents Ethanol, Isopropanol, AcetoneStart with these to test solubility.
Solvent Pairs Ethanol/Water, Acetone/Hexane, Ethyl Acetate/HexaneUse if single solvents are not effective.
Melting Point Approximately 105-110 °CA sharp melting point indicates high purity.[12]
Appearance Off-white to yellow crystalsThe color should lighten upon successful purification.[12]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring.

  • Continue adding the solvent dropwise until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization

  • Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., acetone).

  • While the solution is hot, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Follow steps 6-10 from the Single Solvent Recrystallization protocol.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_oiling Oiling Out cluster_yield Low Yield cluster_purity Purity Issues start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield purity_issue Impure Product (Broad MP/Colored) start->purity_issue reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes slow_cool Cool Slowly reheat_add_solvent->slow_cool change_solvent Change Solvent/Solvent Pair slow_cool->change_solvent Still Oiling Out check_solvent_volume Check Solvent Volume low_yield->check_solvent_volume Yes check_cooling_time Ensure Sufficient Cooling Time check_solvent_volume->check_cooling_time activated_charcoal Use Activated Charcoal (for color) purity_issue->activated_charcoal Colored? redissolve_recrystallize Re-recrystallize purity_issue->redissolve_recrystallize Broad MP activated_charcoal->redissolve_recrystallize

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Optimization of catalyst loading for coupling reactions with 1-(Benzofuran-3-yl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving 1-(Benzofuran-3-yl)-2-bromoethanone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing catalyst loading in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for coupling reactions with an α-bromoketone like this compound?

A typical starting point for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, is between 1-5 mol% of the palladium catalyst relative to the limiting reagent.[1] For particularly challenging or sluggish reactions, a higher loading may be necessary, while for highly efficient catalytic systems, it can often be reduced to below 1 mol%.[2]

Q2: Why is optimizing the catalyst loading crucial for my reaction's success?

Optimizing catalyst loading is a critical balance. Using too little catalyst can lead to slow or incomplete reactions and low yields.[3] Conversely, excessively high catalyst loadings can increase the likelihood of side reactions, such as the formation of palladium black or unwanted homocoupling products, which complicates purification.[4][5] Furthermore, since palladium catalysts are expensive, minimizing the loading is essential for making a process cost-effective and sustainable.[6]

Q3: Which palladium (pre)catalysts are most commonly used for these types of coupling reactions?

Several palladium sources are frequently employed. The most popular choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[4][5] The choice often depends on the specific coupling reaction, the stability of the catalyst, and the ease of generating the active Pd(0) species.[3]

Q4: How does the choice of ligand impact the required catalyst loading?

The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can significantly enhance catalyst activity, often allowing for lower catalyst loadings compared to simpler ligands like triphenylphosphine (PPh₃).[1][7] By carefully selecting the ligand, one can improve reaction rates and yields, thereby enabling a reduction in the amount of palladium required.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My reaction shows low or no conversion to the desired product.

  • Question: I've set up my Suzuki coupling reaction with this compound, but after several hours, TLC/LC-MS analysis shows mostly unreacted starting material. What should I do?

  • Answer: Low or no conversion often points to issues with the catalyst system or reaction conditions.

    • Catalyst Inactivity: Ensure your palladium catalyst is fresh and has been stored correctly under an inert atmosphere to prevent degradation.[8] Consider using a more active pre-catalyst or a different ligand system, as standard catalysts like Pd(PPh₃)₄ may not be optimal for all substrates.[1]

    • Insufficient Catalyst Loading: For difficult couplings, a standard loading of 1-2 mol% might be too low. Try incrementally increasing the catalyst loading to 3-5 mol%.

    • Reaction Conditions: Confirm that your solvents were properly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[1] Oxygen can deactivate the catalyst by oxidizing the phosphine ligands.[1] Also, verify that the reaction temperature is optimal; many coupling reactions require heating to proceed efficiently.[1][9]

Issue 2: My reaction is producing significant amounts of side products.

  • Question: My reaction is proceeding, but I'm observing a large amount of homocoupling of my boronic acid and/or decomposition of my starting material. How can I improve selectivity?

  • Answer: The formation of side products is often linked to catalyst loading and temperature.

    • Excessive Catalyst Loading: While higher loadings can increase conversion, they can also promote side reactions.[4][5] If you are observing significant byproducts, try reducing the catalyst loading in a stepwise manner (e.g., from 5 mol% down to 2 mol% or 1 mol%).

    • Reaction Temperature and Time: Overheating or excessively long reaction times can lead to product degradation or the formation of undesired products.[10] Monitor the reaction's progress and stop it once the starting material is consumed to avoid byproduct formation.

    • Ligand and Base Choice: The ligand can influence selectivity. Screening different ligands may help favor the desired reaction pathway.[10] The choice of base is also critical and can impact the reaction outcome.[9]

Issue 3: The reaction is very slow or appears to have stalled before completion.

  • Question: The reaction starts well, but it stalls when there is still a significant amount of starting material left. What could be the cause?

  • Answer: A stalled reaction often indicates catalyst deactivation or inherent substrate issues.

    • Catalyst Deactivation: The active Pd(0) species may be unstable under the reaction conditions. The use of more robust ligands, such as bulky dialkylbiaryl phosphines, can help stabilize the catalyst and prolong its lifetime.[7]

    • Substrate Properties: The electronic and steric properties of the this compound substrate can affect the reaction rate.[10] If steric hindrance is a potential issue, a less bulky catalyst system or higher temperatures might be required to overcome the activation barrier.[10]

    • Reagent Purity: Impurities in starting materials or solvents can act as catalyst poisons.[10] Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed.

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on a Model Suzuki Coupling Reaction

This table summarizes the expected outcomes when coupling this compound with Phenylboronic Acid using Pd(PPh₃)₄ as the catalyst.

Catalyst Loading (mol%)Reaction Time (h)Product Yield (%)Key Side ProductsObservations
0.524~45%Unreacted Starting MaterialVery slow conversion, reaction may not reach completion.
1.018~75%Minor HomocouplingGood conversion, but may require longer reaction times.
2.012~90%Trace HomocouplingOften an optimal balance of speed, yield, and cleanliness.
5.08~92%Increased HomocouplingFaster reaction, but diminishing returns on yield with more side products.[4][5]

Note: Data are illustrative and intended to show general trends. Actual results will vary based on specific reaction conditions, ligands, and base used.

Table 2: Comparison of Common Palladium Systems for Cross-Coupling

(Pre)CatalystCommon LigandsTypical LoadingKey Characteristics
Pd(OAc)₂PPh₃, Buchwald-type (XPhos, SPhos)0.5 - 5 mol%Versatile and common Pd(II) source; requires in-situ reduction to active Pd(0).[3][5]
Pd₂(dba)₃PPh₃, P(t-Bu)₃0.5 - 2.5 mol%Air-stable Pd(0) source, often used for more sensitive reactions.[5]
Pd(PPh₃)₄None (already coordinated)1 - 5 mol%Pd(0) source, easy to handle but can be less active than other systems.[5]
Pd(dppf)Cl₂None (already coordinated)1 - 5 mol%Robust Pd(II) pre-catalyst, often effective for challenging substrates.[5]

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, the base, the palladium pre-catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired product.[8]

Visualizations

TroubleshootingWorkflow start Low or No Product Yield check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Check Reaction Conditions start->check_conditions check_reagents 3. Check Reagents & Setup start->check_reagents cat_activity Inactive/Degraded Catalyst? check_catalyst->cat_activity cat_loading Insufficient Loading? check_catalyst->cat_loading cat_choice Suboptimal Catalyst/Ligand? check_catalyst->cat_choice cond_temp Temperature Too Low? check_conditions->cond_temp cond_time Insufficient Time? check_conditions->cond_time reag_inert Inert Atmosphere Compromised? check_reagents->reag_inert reag_purity Impure Reagents/Solvents? check_reagents->reag_purity sol_cat_activity Use fresh catalyst cat_activity->sol_cat_activity sol_cat_loading Increase loading (e.g., 3-5 mol%) cat_loading->sol_cat_loading sol_cat_choice Screen different ligands/pre-catalysts cat_choice->sol_cat_choice sol_cond_temp Increase temperature cond_temp->sol_cond_temp sol_cond_time Extend reaction time cond_time->sol_cond_time sol_reag_inert Ensure proper degassing & inert setup reag_inert->sol_reag_inert sol_reag_purity Use high-purity materials reag_purity->sol_reag_purity

Caption: Troubleshooting workflow for low reaction yield.

Catalyst_Loading_Optimization cluster_low Low Catalyst Loading cluster_high High Catalyst Loading low_loading < 1 mol% low_outcome1 Slow / Incomplete Reaction low_loading->low_outcome1 low_outcome2 Low Product Yield low_outcome1->low_outcome2 optimal Optimal Loading (1-3 mol%) low_outcome2->optimal Increase Loading high_loading > 5 mol% high_outcome1 Increased Side Reactions (e.g., homocoupling) high_loading->high_outcome1 high_outcome2 Higher Cost & Metal Residue high_outcome1->high_outcome2 high_outcome2->optimal Decrease Loading result High Yield Minimal Waste Cost-Effective optimal->result

Caption: Logical diagram for catalyst loading optimization.

Suzuki_Cycle pd0 Pd(0)Lu2082 pd2_complex1 Ru00b9-Pd(II)Lu2082-X pd0->pd2_complex1 pd2_complex2 Ru00b9-Pd(II)Lu2082-Ru00b2 pd2_complex1->pd2_complex2 pd2_complex2->pd0 re_label Reductive Elimination pd2_complex2->re_label oa_label Oxidative Addition oa_label->pd0 tm_label Transmetalation tm_label->pd2_complex1 product Ru00b9-Ru00b2 react1 Ru00b9-X (Aryl Halide) react2 Ru00b2-B(OR)u2082 (Boronic Acid) + Base

Caption: Simplified catalytic cycle for Suzuki coupling.

References

Preventing decomposition of 1-(Benzofuran-3-yl)-2-bromoethanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of 1-(Benzofuran-3-yl)-2-bromoethanone during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A1: Decomposition of this compound, which is typically an off-white to yellow solid, can be indicated by several observable changes.[1] These include a significant color change (e.g., turning dark brown or black), a change in physical state (e.g., becoming gummy or oily), the evolution of gas (which could indicate the formation of hydrogen bromide), and a noticeable decrease in purity as determined by analytical methods such as HPLC, TLC, or NMR.

Q2: What are the optimal storage conditions to ensure the stability of this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment.[2][3] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[2][3][4] Storage in a refrigerator (2-8 °C) or freezer (-20 °C) is recommended for long-term stability. The storage area should be well-ventilated.[2][5]

Q3: What materials and substances are incompatible with this compound?

A3: As an α-haloketone, this compound is a reactive alkylating agent and should be stored away from incompatible materials.[6] These include strong oxidizing agents, strong bases, and nucleophiles such as amines and alcohols.[2][7] Contact with water or moisture should be strictly avoided as it can lead to hydrolysis.[3][8] It should also be kept away from sources of ignition.[2]

Q4: Can this compound be stored in a solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of decomposition, especially in protic or nucleophilic solvents. If a solution is required for experimental use, it should be prepared fresh. For short-term storage, anhydrous aprotic solvents such as dichloromethane or toluene may be used, but stability should be monitored.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the decomposition of this compound.

Issue 1: Rapid Color Change of the Solid Compound
  • Symptom: The solid material darkens significantly in a short period.

  • Potential Causes:

    • Exposure to light.

    • Exposure to heat or elevated temperatures.

    • Presence of impurities that catalyze decomposition.

  • Troubleshooting Steps:

    • Verify Storage Location: Ensure the compound is stored in a dark place, such as an amber vial or a light-proof container.

    • Check Storage Temperature: Confirm that the storage temperature is within the recommended range (cool to cold).

    • Assess Purity: If possible, re-analyze the purity of the material to check for contaminants. If impurities are suspected, purification by recrystallization or chromatography may be necessary.

Issue 2: Poor Analytical Results from a Freshly Opened Container
  • Symptom: Analytical data (e.g., NMR, HPLC) shows significant impurities or degradation products immediately after opening a new container.

  • Potential Causes:

    • Improper handling during initial packaging or transport.

    • Decomposition during shipment due to temperature fluctuations.

    • Inherent instability of the specific batch.

  • Troubleshooting Steps:

    • Review Shipping Conditions: Check if the compound was shipped under controlled temperature conditions.

    • Contact Supplier: Report the issue to the supplier with the batch number and analytical data.

    • Perform a Quick Stability Test: Store a small aliquot under ideal conditions (e.g., in a desiccator in a freezer) and re-analyze after a short period to assess its current decomposition rate.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8 °C (short-term) or -20 °C (long-term)Minimizes thermal decomposition and side reactions.[3]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Light Protection from light (amber vials/darkness)Prevents light-catalyzed decomposition.
Container Tightly sealed, chemically resistant glassPrevents exposure to air and moisture.[2][4]
Location Well-ventilated, dry areaEnsures safety and prevents moisture ingress.[2][5]

Table 2: Incompatible Materials

Material ClassExamplesReason for Incompatibility
Strong Bases Sodium hydroxide, potassium carbonateCan promote elimination or condensation reactions.
Nucleophiles Amines, alcohols, thiolsReacts via nucleophilic substitution of the bromide.[7]
Water/Moisture Humidity, aqueous solutionsCan lead to hydrolysis of the bromo group.[3][8]
Strong Oxidizing Agents Peroxides, nitratesCan lead to uncontrolled oxidation reactions.[2]

Experimental Protocols

Protocol 1: Small-Scale Purity Assessment by Thin-Layer Chromatography (TLC)
  • Preparation of TLC Plate: Use a standard silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of this compound in 0.5 mL of dichloromethane or ethyl acetate.

  • Spotting: Carefully spot a small amount of the solution onto the TLC plate baseline.

  • Elution: Develop the plate in a TLC chamber with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 4:1).

  • Visualization: Visualize the spots under UV light (254 nm).

  • Analysis: A single spot indicates high purity. The presence of multiple spots suggests the presence of impurities or decomposition products. The Rf value can be compared to a reference standard if available.

Protocol 2: Monitoring Decomposition by 1H NMR Spectroscopy
  • Sample Preparation: Prepare a solution of a known concentration of this compound in a deuterated solvent (e.g., CDCl3) with an internal standard (e.g., TMS or another inert compound with a known chemical shift).

  • Initial Spectrum: Acquire a 1H NMR spectrum of the freshly prepared solution. Note the characteristic peaks for the compound. The methylene protons adjacent to the bromine and carbonyl groups are particularly sensitive to decomposition.

  • Storage of NMR Tube: Store the NMR tube under the conditions being tested (e.g., at room temperature on the benchtop).

  • Time-Course Analysis: Acquire subsequent 1H NMR spectra at regular intervals (e.g., every 24 hours).

  • Data Analysis: Monitor for the appearance of new peaks and a decrease in the integration of the characteristic peaks of the starting material relative to the internal standard. This will provide a semi-quantitative measure of the rate of decomposition.

Visualizations

Decomposition_Troubleshooting start Decomposition Suspected check_visual Visual Inspection: Color Change, Oily Residue? start->check_visual check_purity Analytical Check: TLC / HPLC / NMR check_visual->check_purity is_impure Impurity Detected? check_purity->is_impure review_storage Review Storage Conditions: Temp, Light, Atmosphere is_impure->review_storage Yes end Problem Resolved is_impure->end No conditions_ok Conditions Optimal? review_storage->conditions_ok purify Action: Purify Material (Recrystallization / Chromatography) conditions_ok->purify Yes adjust_storage Action: Adjust Storage (Cooler, Darker, Inert Gas) conditions_ok->adjust_storage No monitor Monitor Stability purify->monitor adjust_storage->monitor monitor->end

Caption: Troubleshooting workflow for suspected decomposition.

Decomposition_Pathway reactant This compound hydrolysis_product 1-(Benzofuran-3-yl)-2-hydroxyethanone + HBr reactant->hydrolysis_product + H2O (Moisture) nucleophile_product Substituted Product + Br- reactant->nucleophile_product + Nucleophile (e.g., R-NH2) condensation_product Self-Condensation Products (e.g., Dimers, Polymers) reactant->condensation_product Heat / Light / Base

References

Validation & Comparative

Comparative Analysis of HPLC and GC Methods for Purity Assessment of 1-(Benzofuran-3-yl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the purity analysis of the key synthetic intermediate, 1-(Benzofuran-3-yl)-2-bromoethanone.

The purity of this compound, a crucial building block in the synthesis of various pharmaceutical compounds, is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Rigorous analytical testing is therefore essential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the purity determination of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method with UV detection is particularly well-suited for this analysis, offering high resolution and sensitivity for separating the target compound from its potential impurities.

Experimental Protocol: HPLC-UV

A general HPLC-UV method for the analysis of benzofuran derivatives can be adapted for this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[1]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using water (Solvent A) and acetonitrile (Solvent B) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Table 1: HPLC Method Parameters and Performance

ParameterValue
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: Water, B: Acetonitrile
Gradient0-5 min: 50% B, 5-15 min: 50-90% B, 15-20 min: 90% B, 20-22 min: 90-50% B, 22-25 min: 50% B
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time~8.5 min
Linearity (R²)>0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL

Note: The performance data is representative and may vary based on the specific instrument and conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter vial Transfer to HPLC Vial filter->vial inject Inject Sample vial->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Workflow for the HPLC purity analysis of this compound.

Gas Chromatography (GC) Analysis

Gas chromatography is a viable alternative for purity analysis, particularly for volatile and thermally stable compounds. Given that this compound is a solid with a melting point of approximately 105-110 °C, its suitability for GC analysis depends on its thermal stability and volatility at typical GC operating temperatures.[2] A GC method with a Flame Ionization Detector (FID) is a common choice for purity assays.

Experimental Protocol: GC-FID

A general GC-FID protocol for a similar bromo-compound can be adapted as a starting point.

  • Instrumentation: A standard GC system equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is a good initial choice.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Table 2: GC Method Parameters and Performance

ParameterValue
Column5% Diphenyl / 95% Dimethyl Polysiloxane (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Injector Temperature250 °C
Detector Temperature300 °C
Oven Program100 °C (2 min) -> 280 °C (15 °C/min, hold 5 min)
Retention Time~12.7 min
Linearity (R²)>0.998
Limit of Detection (LOD)1 µg/mL
Limit of Quantitation (LOQ)3 µg/mL

Note: The performance data is representative and may vary based on the specific instrument and conditions. Thermal degradation of the analyte should be investigated during method development.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing start_gc Start weigh_gc Weigh Sample start_gc->weigh_gc dissolve_gc Dissolve in Dichloromethane weigh_gc->dissolve_gc vial_gc Transfer to GC Vial dissolve_gc->vial_gc inject_gc Inject Sample vial_gc->inject_gc separate_gc Chromatographic Separation (Capillary Column, Temp. Program) inject_gc->separate_gc detect_gc Flame Ionization Detection (FID) separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate Purity integrate_gc->calculate_gc report_gc Generate Report calculate_gc->report_gc

References

Interpreting the NMR Spectra of 1-(Benzofuran-3-yl)-2-bromoethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 1-(Benzofuran-3-yl)-2-bromoethanone, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimentally derived spectra for this specific molecule, this guide presents predicted data alongside experimental data for closely related analogues to aid in spectral interpretation.

The analysis will focus on comparing the predicted spectral data for this compound with the experimental data of two key analogues: 1-(Benzofuran-2-yl)ethanone and 2-bromo-1-phenylethanone. This comparison allows for a detailed understanding of the contributions of the benzofuran-3-yl moiety and the α-bromo ketone functionality to the overall NMR spectrum.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted NMR data for this compound and the experimental data for the comparative compounds.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Predicted) ~8.2 - 8.0m1HH-4
~7.9s1HH-2
~7.6 - 7.4m3HH-5, H-6, H-7
~4.5s2H-CH₂Br
1-(Benzofuran-2-yl)ethanone 7.70d1HH-7
7.59 - 7.57d1HH-4
7.51 - 7.45m2HH-3, H-5
7.33 - 7.29t1HH-6
2.61s3H-CH₃
2-bromo-1-phenylethanone 8.02 - 7.94m2Hortho-H (phenyl)
7.67 - 7.60m1Hpara-H (phenyl)
7.54 - 7.47m2Hmeta-H (phenyl)
4.49s2H-CH₂Br

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted) ~185C=O
~155C-7a
~145C-2
~130 - 120Aromatic C-H
~120C-3a
~118C-3
~112C-7
~35-CH₂Br
1-(Benzofuran-2-yl)ethanone 188.0C=O
155.5C-7a
152.0C-2
128.0C-3a
127.2C-5
124.1C-4
123.3C-6
115.8C-3
112.4C-7
26.6-CH₃
2-bromo-1-phenylethanone 191.3C=O
134.1C-ipso (phenyl)
133.9C-para (phenyl)
128.9C-meta (phenyl)
128.8C-ortho (phenyl)
31.0-CH₂Br

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • The solution should be clear and free of any particulate matter.

2. Instrument Setup:

  • The NMR spectra are typically recorded on a 400 MHz (for ¹H) and 100 MHz (for ¹³C) spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is used.

  • Key parameters include a 30° pulse angle, an acquisition time of approximately 3-4 seconds, and a relaxation delay of 1-2 seconds.

  • Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

4. ¹³C NMR Acquisition:

  • A proton-decoupled pulse program is commonly used to simplify the spectrum to singlets for each carbon.

  • Key parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Chemical shifts are referenced to the solvent peak.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied to the resulting spectrum.

  • For ¹H NMR, the signals are integrated to determine the relative number of protons.

  • For both ¹H and ¹³C NMR, the chemical shifts of the peaks are determined and reported in parts per million (ppm).

Mandatory Visualization

The following diagram illustrates the logical workflow for the interpretation of the NMR spectral data for this compound, starting from the molecular structure and utilizing data from analogue compounds.

NMR_Interpretation_Workflow cluster_target Target Molecule cluster_analogues Comparative Analogues cluster_data Spectral Data Analysis cluster_interpretation Interpretation & Prediction Target_Mol This compound Interpretation Correlate structural fragments with spectral features Target_Mol->Interpretation Structural Fragments Analogue1 1-(Benzofuran-2-yl)ethanone (Benzofuran Moiety) H1_Data ¹H NMR Data (Chemical Shift, Multiplicity, Integration) Analogue1->H1_Data C13_Data ¹³C NMR Data (Chemical Shift) Analogue1->C13_Data Analogue2 2-bromo-1-phenylethanone (α-bromo ketone side-chain) Analogue2->H1_Data Analogue2->C13_Data H1_Data->Interpretation C13_Data->Interpretation Prediction Predict ¹H and ¹³C Spectra of Target Molecule Interpretation->Prediction

Caption: Workflow for the prediction of NMR spectra.

A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(Benzofuran-3-yl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 1-(Benzofuran-3-yl)-2-bromoethanone is crucial for ensuring the quality, safety, and efficacy of related pharmaceutical products. The selection and validation of an appropriate analytical method are of utmost importance. This guide provides an objective comparison of the most common and suitable chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. The information is based on established validation parameters from the International Council for Harmonisation (ICH) to ensure the reliability and consistency of analytical data.[1]

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines robust analytical techniques commonly employed for analogous benzofuran and brominated ketone derivatives.[2] The presented methodologies and performance data serve as a comprehensive resource for method development and validation.

Method Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for analyzing this compound is primarily determined by the compound's physicochemical properties, such as volatility and thermal stability.[1]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[1] HPLC offers a variety of stationary and mobile phases, allowing for the optimization of separation.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds.[1] It provides excellent separation and identification capabilities.[1]

For compounds like this compound, which may have limited volatility and thermal stability, HPLC is often the preferred method. However, GC-MS with derivatization can be a viable alternative.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of HPLC and GC-MS methods based on data from the analysis of similar small organic molecules and benzofuran derivatives.

Table 1: Performance Comparison of Analytical Methods [2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Specificity High (with appropriate column and detector)High (with appropriate column and detector)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98-102%98-102%
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) Low (ng/mL to pg/mL)Very Low (pg/mL to fg/mL)
Limit of Quantitation (LOQ) Low (ng/mL)Very Low (pg/mL)

Table 2: Chromatographic Performance for Selected Benzofuran Derivatives (by HPLC) [3]

CompoundRetention Time (min)Linearity Range (µg/mL)
2-(2-thienyl)benzofuran~5.81 - 100>0.999
Benzofuran-2-ylmethanethiol~7.25 - 100>0.999
Carbofuran4.0527.5 - 750.999

Table 3: Method Sensitivity for Selected Benzofuran Derivatives (by HPLC) [3]

CompoundLimit of Detection (LOD)Limit of Quantitation (LOQ)
2-(2-thienyl)benzofuran0.05 µg/mL0.15 µg/mL
Benzofuran-2-ylmethanethiol1-10 ng/mL5-30 ng/mL
Carbofuran1.31 µg/mL3.97 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for HPLC and GC-MS analysis that can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay [2]

  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.[2]

    • Mobile Phase : A gradient of Acetonitrile and 0.1% Formic acid in Water.[2]

    • Flow Rate : 1.0 mL/min.[2]

    • Column Temperature : 30 °C.[2]

    • Detection Wavelength : 254 nm.[2]

    • Injection Volume : 10 µL.[2]

  • Sample Preparation :

    • Standard Solution : Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (Acetonitrile/Water 50:50 v/v) to obtain a 100 µg/mL solution.[2]

    • Sample Solution : Prepare a sample solution of the test article in the diluent to achieve a target concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities [2]

  • Instrumentation : Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Chromatographic Conditions :

    • Column : DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature : 250 °C.

    • Oven Temperature Program : Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature : 280 °C.

    • Ion Source Temperature : 230 °C.

    • Mass Range : 50-500 amu.

  • Sample Preparation :

    • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

Mandatory Visualization

To further clarify the process of analytical method validation and selection, the following diagrams have been generated using Graphviz.

Analytical_Method_Validation_Workflow A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters (Column, Mobile Phase, Temperature, etc.) B->C D Method Validation C->D E Specificity D->E F Linearity D->F G Accuracy D->G H Precision D->H I LOD & LOQ D->I J Robustness D->J K Routine Analysis E->K F->K G->K H->K I->K J->K

Caption: General workflow for analytical method validation.

Method_Selection_Decision_Tree A Is the analyte volatile and thermally stable? B Yes A->B C No A->C D GC-MS is a suitable choice B->D E HPLC is the preferred method C->E F Is derivatization to increase volatility feasible? C->F G Yes F->G H No F->H I GC-MS with derivatization is a viable option G->I H->E

Caption: Decision tree for selecting an analytical method.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of Bromoacetyl-Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. Understanding the fragmentation patterns of novel or modified compounds is crucial for their accurate characterization. This guide provides a detailed comparison of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(benzofuran-3-yl)-2-bromoethanone with the experimentally determined fragmentation of a closely related analogue, 2-bromo-1-phenylethanone. By examining the subtle yet significant differences in their mass spectra, researchers can gain deeper insights into the influence of the benzofuran moiety on fragmentation pathways.

At a Glance: Predicted vs. Experimental Fragmentation

The following table summarizes the predicted major fragment ions for this compound and compares them with the observed fragments for 2-bromo-1-phenylethanone. This side-by-side comparison highlights the key diagnostic ions for each structure.

Predicted/Observed Ion Structure m/z (Predicted for this compound) m/z (Observed for 2-Bromo-1-phenylethanone) [1]Relative Abundance (for 2-Bromo-1-phenylethanone) [1]Interpretation
Molecular Ion [M]˙⁺C₁₀H₇BrO₂˙⁺ / C₈H₇BrO˙⁺238/240198/200ModerateShows the molecular weight and the presence of one bromine atom (characteristic M/M+2 isotope pattern).
[M-Br]⁺C₁₀H₇O₂⁺ / C₈H₇O⁺159120LowLoss of the bromine radical, indicative of an α-bromoketone.
[Benzofuranoyl/Benzoyl]⁺C₉H₅O₂⁺ / C₇H₅O⁺145105High (Base Peak for Phenyl Analogue)α-cleavage, loss of the bromomethyl radical. This is a key diagnostic fragment.
[Benzofuran]˙⁺C₈H₆O˙⁺ / C₆H₅˙⁺11877HighCleavage of the carbonyl group, indicating the aromatic core.
[C₈H₅]⁺C₈H₅⁺ / C₆H₅⁺10177HighFurther fragmentation of the benzofuran ring.
[C₆H₃]⁺C₆H₃⁺7551ModerateFragmentation of the benzene portion of the benzofuran ring.

Deciphering the Fragmentation Pathways

The fragmentation of this compound under electron ionization is predicted to follow several key pathways, primarily driven by the presence of the carbonyl group, the bromine atom, and the relatively stable benzofuran ring system.

A primary and highly diagnostic fragmentation event is the α-cleavage on either side of the carbonyl group. The most favorable of these is the loss of the bromomethyl radical (•CH₂Br) to form the highly stable benzofuran-3-oyl cation at m/z 145. This is analogous to the formation of the benzoyl cation (m/z 105) which constitutes the base peak in the spectrum of 2-bromo-1-phenylethanone.[1]

Another significant fragmentation pathway involves the homolytic cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br) and the formation of an ion at m/z 159. Subsequent loss of carbon monoxide (CO) from this ion would yield a fragment at m/z 131.

Further fragmentation of the benzofuran-3-oyl cation (m/z 145) is expected to occur via the loss of carbon monoxide, a common fragmentation for acylium ions, resulting in a benzofuranyl cation at m/z 117. The benzofuran ring itself can undergo fragmentation, leading to characteristic ions observed in the mass spectrum of benzofuran, such as the molecular ion at m/z 118 and fragments at m/z 89 and 63.[2]

fragmentation_pathway M [C₁₀H₇BrO₂]˙⁺ m/z 238/240 (Molecular Ion) F1 [C₁₀H₇O₂]⁺ m/z 159 M->F1 - •Br F2 [C₉H₅O₂]⁺ m/z 145 (Benzofuran-3-oyl cation) M->F2 - •CH₂Br (α-cleavage) F3 [C₉H₇O]⁺ m/z 131 F1->F3 - CO F4 [C₈H₅O]⁺ m/z 117 F2->F4 - CO F5 [C₈H₆O]˙⁺ m/z 118 F2->F5 - CO, +H rearrangement experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve 1 mg in 1 mL Dichloromethane dilute Dilute to 1-10 µg/mL dissolve->dilute inject Inject 1 µL (Splitless) dilute->inject separate GC Separation (DB-5ms column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect extract Extract & Background Subtract Spectrum detect->extract analyze Analyze Fragmentation Pattern extract->analyze Final Report Final Report analyze->Final Report

References

A Comparative Guide to the Biological Activity of Benzofuran and Indole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two prominent heterocyclic scaffolds in drug discovery: benzofuran and indole. Both structures are considered "privileged" in medicinal chemistry due to their ability to interact with a wide range of biological targets. This document summarizes their performance as inhibitors, particularly in the contexts of cancer and microbial diseases, supported by quantitative data and detailed experimental methodologies.

Overview of Benzofuran and Indole Scaffolds

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, and indole, which consists of a fused benzene and pyrrole ring, are key pharmacophores in numerous natural products and synthetic drugs.[1] Their structural similarities and differences in heteroatom placement (oxygen in benzofuran, nitrogen in indole) lead to distinct electronic properties and three-dimensional conformations, which in turn influence their binding affinities and biological activities. Both scaffolds have been extensively utilized in the development of inhibitors targeting enzymes, particularly protein kinases, and have shown significant potential as antimicrobial and antiviral agents.[2][3]

Comparative Biological Activity: Kinase Inhibition

Benzofuran and indole derivatives have been widely investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), Glycogen Synthase Kinase 3β (GSK-3β), and Cyclin-Dependent Kinases (CDKs).

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected benzofuran and indole-based inhibitors against various protein kinases. It is important to note that direct comparative studies are limited, and variations in assay conditions can affect IC50 values.

Table 1: Comparison of IC50 Values for Benzofuran-Based Kinase Inhibitors

Compound ClassTarget KinaseSpecific Compound ExampleIC50 (nM)Cell Line/Assay ContextReference
Benzofuran-Indole HybridEGFR8aa320 (PC9), 890 (A549)Cell-based[4]
Benzofuran-Indole HybridEGFR (L858R/T790M)8aa-Cell-based[5]
Benzofuran-3-yl-(indol-3-yl)maleimideGSK-3βCompound 5Low micromolar to nanomolarPancreatic cancer cells[6]
Benzofuran-3-one IndolePI3Kα-Single-digit nanomolarCell-free[7]
Oxindole/Benzofuran HybridCDK2Compound 9h40.91Cell-free[8]
Oxindole/Benzofuran HybridGSK-3βCompound 22d40.13Cell-free[9]

Table 2: Comparison of IC50 Values for Indole-Based Kinase Inhibitors

Compound ClassTarget KinaseSpecific Compound ExampleIC50 (nM)Cell Line/Assay ContextReference
Indole DerivativeEGFRCompound 161026Cell-free[10]
Indole DerivativeSRC KinaseCompound 162Cell-free[10]
IndolylarylsulfoneHIV-1 RTL-737,126 analogueLow nanomolarCell-based
Azaindolec-MetCompound 6320Cell-free[11]
Indole-basedGSK-3βCompound 187b550Cell-free[11]
Indole-basedMonoamine Oxidase-B3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide30Cell-free[12]

Note: A dash (-) indicates that a specific IC50 value was not provided in the cited source, although the compound was identified as a potent inhibitor.

Signaling Pathways

The following diagrams illustrate the key signaling pathways often targeted by benzofuran and indole-based inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STATs EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PLCg->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: The EGFR signaling pathway, a common target for both benzofuran and indole-based inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.

Antimicrobial and Antiviral Activity

Both benzofuran and indole derivatives have demonstrated promising activity against a range of microbial pathogens.

Data Presentation: Antimicrobial and Antiviral Activity

Table 3: Comparison of Antimicrobial Activity (MIC - Minimum Inhibitory Concentration)

Compound ClassOrganismSpecific Compound ExampleMIC (µg/mL)Reference
Benzofuran DerivativeStaphylococcus aureusHydrophobic benzofuran analog0.39 - 3.12[13]
Benzofuran DerivativeEscherichia coliHydrophobic benzofuran analog0.39 - 3.12[13]
Benzofuran DerivativeCandida albicansHydrophobic benzofuran analog-[13]
Benzofuran Amide DerivativeGram-positive & Gram-negative bacteriaCompound 6bas low as 6.25[14]
Indole Derivative----

Table 4: Comparison of Antiviral Activity (EC50 - Half-maximal Effective Concentration)

Compound ClassVirusSpecific Compound ExampleEC50 (µM)Reference
Benzofuran DerivativeHuman Coronavirus 229E-μM range[15]
Benzofuran DerivativeSARS-CoV-2-Nanomolar concentrations[15]
Indole DerivativeHepatitis C Virus (gt 1b)Tetrahydroindole 37.9[3]
Indole DerivativeHepatitis C Virus (gt 2a)Tetrahydroindole 32.6[3]
Indole DerivativeHIV-1Indole-3-yl analog 430.004[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Kinase Inhibition Assay (Generic TR-FRET Protocol)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the IC50 of an inhibitor against a target kinase.

Workflow Diagram:

Kinase_Assay_Workflow Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) Plate_Loading Plate Loading (384-well) Reagent_Prep->Plate_Loading Incubation Incubation (e.g., 60 min at RT) Plate_Loading->Incubation Detection Detection Reagent Addition (Antibody, SA-APC) Incubation->Detection Read_Plate Read Plate (TR-FRET Reader) Detection->Read_Plate Data_Analysis Data Analysis (IC50 Calculation) Read_Plate->Data_Analysis

Caption: A typical workflow for a TR-FRET based kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase, a biotinylated substrate peptide, ATP, and serial dilutions of the benzofuran or indole-based inhibitor in a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Kinase Reaction: In a low-volume 384-well plate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

  • Signal Measurement: Measure the time-resolved fluorescence signal on a suitable plate reader.

  • Data Analysis: Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of inhibitors on cancer cell proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Normalize the data to vehicle-treated control cells and plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Plaque Reduction Assay for Antiviral Activity

This assay measures the ability of a compound to inhibit the formation of plaques, which are areas of cell death caused by viral infection.

Methodology:

  • Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Adsorption: Infect the cell monolayers with a known concentration of the virus and allow for adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

Both benzofuran and indole scaffolds serve as excellent starting points for the design of potent biological inhibitors. The available data suggests that both classes of compounds can be tailored to inhibit a wide range of targets with high efficacy. While indole-based inhibitors are well-established in the market (e.g., Sunitinib), benzofuran derivatives continue to emerge as highly promising therapeutic candidates. The choice between these scaffolds in a drug discovery program will ultimately depend on the specific target, the desired selectivity profile, and the overall physicochemical properties of the resulting molecules. The development of hybrid molecules incorporating both benzofuran and indole moieties represents an exciting strategy to further explore chemical space and potentially achieve synergistic or novel biological activities.[1]

References

Establishing a Reference Standard for 1-(Benzofuran-3-yl)-2-bromoethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a chemical reference standard for 1-(Benzofuran-3-yl)-2-bromoethanone. It outlines the necessary analytical methodologies, potential impurities, and compares its utility with alternative reagents. The information presented herein is intended to support researchers in ensuring the quality and consistency of their work when utilizing this versatile synthetic intermediate.

Characterization of the Reference Standard

A reference standard for this compound must be thoroughly characterized to confirm its identity, purity, and potency. The following analytical techniques are recommended for a comprehensive evaluation.

Table 1: Analytical Methods for Characterization

Analytical TechniqueParameter MeasuredRecommended MethodAcceptance Criteria
Identity Molecular Structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Spectra consistent with the proposed structure of this compound.
Purity Organic ImpuritiesHigh-Performance Liquid Chromatography (HPLC)Purity ≥ 98.5% (unless a different purity is required for a specific application). Individual impurities should be identified and quantified.
Residual SolventsGas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)Conforms to ICH Q3C limits for residual solvents.
Water ContentKarl Fischer Titration≤ 0.5%
Physical Properties AppearanceVisual InspectionOff-white to yellow crystalline solid.
Melting PointCapillary Method105-110 °C
Spectral Data Analysis
  • ¹H NMR: Expected signals would include aromatic protons from the benzofuran ring system and a characteristic singlet for the -CH₂Br protons.

  • ¹³C NMR: Aromatic carbons, the carbonyl carbon, and the carbon of the -CH₂Br group should be identifiable.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of C₁₀H₇BrO₂ and characteristic fragmentation patterns.

Potential Impurities and Their Control

The most common synthetic route to this compound involves the bromination of 1-(Benzofuran-3-yl)ethanone, often using N-bromosuccinimide (NBS).[2][3] This process can lead to several potential impurities.

Table 2: Potential Impurities in this compound

Impurity NameStructureOrigin
1-(Benzofuran-3-yl)ethanoneC₁₀H₈O₂Unreacted starting material.
1-(Benzofuran-3-yl)-2,2-dibromoethanoneC₁₀H₆Br₂O₂Over-bromination of the starting material.
SuccinimideC₄H₅NO₂Byproduct from the use of NBS as a brominating agent.

Control of these impurities is critical and can be achieved through careful monitoring of the reaction conditions and purification of the final product, typically by recrystallization or column chromatography.

Comparison with Alternative Alkylating Agents

This compound is primarily used as an alkylating agent in organic synthesis. Its reactivity can be compared with other α-halo ketones.

Table 3: Comparison of α-Halo Ketone Alkylating Agents

ReagentRelative ReactivityAdvantagesDisadvantages
1-(Benzofuran-3-yl)-2-iodoethanone HighestMore reactive, can be advantageous for less nucleophilic substrates.Less stable, more expensive, may lead to side reactions.
This compound IntermediateGood balance of reactivity and stability, widely used.Can be a lachrymator and requires careful handling.
1-(Benzofuran-3-yl)-2-chloroethanone LowestMore stable, less expensive.Lower reactivity may require harsher reaction conditions.

The choice of the alkylating agent will depend on the specific requirements of the reaction, including the nucleophilicity of the substrate and the desired reaction conditions.

Experimental Protocols

Proposed HPLC Method for Purity Determination
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Proposed GC-MS Method for Residual Solvent Analysis
  • Column: A suitable capillary column for solvent analysis (e.g., DB-624 or equivalent).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient suitable for the separation of common organic solvents.

  • Detector: Mass Spectrometer.

Visualizing the Workflow

The following diagrams illustrate the key workflows for establishing the reference standard and its application.

Workflow for Establishing a Reference Standard cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_documentation Documentation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (HPLC, GC, KF) Purification->Purity Physical Physical Properties (Appearance, MP) Purification->Physical CoA Certificate of Analysis Generation Identity->CoA Purity->CoA Physical->CoA

Establishing the Reference Standard Workflow

Logical Relationship for Alkylating Agent Selection Start Start: Need for Alkylation Substrate Evaluate Substrate Nucleophilicity Start->Substrate Conditions Consider Reaction Conditions (Temp, Time) Substrate->Conditions Cost Assess Cost and Stability Conditions->Cost Decision Select Appropriate Alkylating Agent Cost->Decision Iodo 1-(Benzofuran-3-yl)-2-iodoethanone Decision->Iodo High Reactivity Needed Bromo This compound Decision->Bromo Balanced Reactivity & Stability Chloro 1-(Benzofuran-3-yl)-2-chloroethanone Decision->Chloro High Stability, Lower Cost End Proceed with Synthesis Iodo->End Bromo->End Chloro->End

Decision-Making for Alkylating Agent Selection

References

A Researcher's Guide to Cross-Validation of Analytical Results for Synthesized Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation and purity assessment of newly synthesized benzofuran compounds are paramount. This guide provides a comparative overview of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—for the characterization and cross-validation of these heterocyclic scaffolds. By employing these methods in concert, researchers can ensure the integrity of their results and the reliability of subsequent biological evaluations.

Benzofuran derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The therapeutic potential of these compounds often hinges on their specific substitution patterns, making unambiguous characterization essential. This guide presents quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow to aid in the robust validation of synthesized benzofuran derivatives.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for benzofuran derivatives is often dictated by the specific information required. While NMR provides detailed structural information, MS offers precise molecular weight and fragmentation data, and HPLC is ideal for assessing purity and quantifying the compound. A cross-validation approach, utilizing at least two of these methods, is highly recommended to confirm the identity and purity of a synthesized benzofuran compound.

Data Presentation: A Comparative Summary

The following tables summarize representative analytical data for a selection of substituted benzofuran derivatives. It is important to note that exact values can vary based on instrumentation and experimental conditions.

Compound NameMolecular Formula1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrometry (m/z)HPLC Retention Time (min)
BenzofuranC₈H₆O7.52 (d), 7.42 (d), 7.19 (t), 7.13 (t), 6.66 (d)[4]154.0, 138.5, 135.4, 129.4, 122.2, 121.3, 120.3, 112.6[5]118.04 [M]⁺10.05[6]
2-Acetyl-3-aminobenzofuranC₁₀H₉NO₂7.58 (m), 7.49 (m), 7.41 (d), 7.24 (m), 5.59 (s, 2H), 2.50 (s, 3H)[5]189.8, 154.0, 138.5, 135.4, 129.4, 122.2, 121.3, 120.3, 112.6, 25.9[5]176.07 [M+H]⁺[5]Not Available
2-(4-Methoxyphenyl)benzofuranC₁₅H₁₂O₂Not AvailableNot Available225.09 [M+H]⁺Not Available
CarbofuranC₁₂H₁₅NO₃Not AvailableNot Available222.1 [M+H]⁺4.05[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of synthesized benzofuran derivatives.

Sample Preparation:

  • Dissolve 5-10 mg of the purified benzofuran compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.[8]

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[8]

  • Acquire a standard ¹H NMR spectrum. For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.[8]

  • For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to aid in the complete assignment of proton and carbon signals.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Sample Preparation:

  • Prepare a dilute solution of the benzofuran derivative (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrument Setup and Data Acquisition (Electrospray Ionization - ESI):

  • Infuse the sample solution directly into the mass spectrometer or use an LC-MS system.

  • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to obtain a stable and robust signal.

  • Acquire the mass spectrum in the appropriate mass range.

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor to observe its fragmentation pattern.[9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for determining the purity of a synthesized benzofuran compound and for its quantification.[11]

Instrumentation and Conditions (for a representative reversed-phase method):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or a buffer). For example, starting with 30% acetonitrile and increasing to 95% over 10 minutes.[7]

  • Flow Rate: 1.0 mL/min[11]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm) or coupled with a mass spectrometer (LC-MS).[11]

Sample Preparation:

  • Prepare a stock solution of the benzofuran derivative in a suitable solvent (e.g., acetonitrile).

  • Prepare a series of dilutions from the stock solution to create a calibration curve for quantification.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[7]

Visualizing the Workflow and Biological Context

To further clarify the process of analytical cross-validation and the biological relevance of benzofuran compounds, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Cross-Validation & Confirmation Synthesis Synthesized Benzofuran Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS HPLC HPLC (Purity, Quantification) Purification->HPLC Data_Comparison Compare Data: - Chemical Shifts - m/z values - Retention Times NMR->Data_Comparison MS->Data_Comparison HPLC->Data_Comparison Data_Comparison->Purification Inconsistent Results Structure_Purity Structure & Purity Confirmed Data_Comparison->Structure_Purity Consistent Results

Caption: Workflow for the cross-validation of synthesized benzofuran compounds.

Many benzofuran derivatives have been investigated for their potential as anticancer agents, with some acting as inhibitors of key signaling pathways. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is often dysregulated in various cancers.[1][12][13]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylation Benzofuran Benzofuran Derivative Benzofuran->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a benzofuran derivative.

References

Comparative study of different synthetic routes to 3-acylbenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-acylbenzofuran scaffold is a privileged structural motif found in a plethora of biologically active molecules and natural products. Its synthesis has been a subject of considerable interest, leading to the development of diverse synthetic strategies. This guide provides an objective comparison of various synthetic routes to 3-acylbenzofurans, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

The selection of a synthetic route to 3-acylbenzofurans depends on several factors, including the availability of starting materials, desired substitution patterns, and scalability. Below is a summary of the most common and effective methods, highlighting their key features.

Synthetic RouteKey Reagents & ConditionsYieldsReaction TimeTemperatureAdvantagesDisadvantages
Chalcone Rearrangement 2-Hydroxychalcones, hypervalent iodine reagents (e.g., PhI(OAc)₂), acid or baseHigh (often >80%)1-24 hRoom temperature to refluxHigh selectivity for 3-acylbenzofurans, good functional group tolerance.[1][2]Requires pre-synthesis of chalcone precursors.
Intramolecular Friedel-Crafts Acylation α-Aryloxy-α'-haloacetophenones, Lewis acids (e.g., AlCl₃, TiCl₄) or Brønsted acidsModerate to high1-12 h0 °C to refluxGood for a variety of substituted benzofurans.[3]Requires synthesis of the α-aryloxy ketone precursor; potential for side reactions.
Sonogashira Coupling and Cyclization o-Iodophenols, terminal alkynes, Pd catalyst, Cu co-catalyst, baseGood to excellent2-24 hRoom temperature to 100 °COne-pot procedures are available; allows for diverse substitution at the 2-position.[4][5][6]Requires transition metal catalysts which may need to be removed from the final product.
Vilsmeier-Haack Formylation (for 3-formylbenzofurans) Benzofuran, POCl₃, DMFGood1-6 h0 °C to 100 °CEffective for introducing a formyl group, which can be a precursor to other acyl groups.[7][8][9][10]Limited to formylation; the Vilsmeier reagent is corrosive.
Microwave-Assisted Synthesis Various substrates (e.g., phenols and β-ketoesters), catalyst, microwave irradiationOften highMinutes to a few hoursElevatedDrastically reduced reaction times, often improved yields.[11][12][13]Requires specialized microwave equipment; scalability can be a concern.
Domino Reactions e.g., o-Hydroxyaryl ynones, nucleophilesModerate to goodVariesVariesHigh atom and step economy; rapid construction of complex molecules.[14]Reaction discovery and optimization can be challenging.

Experimental Protocols

Synthesis of 3-Acylbenzofurans via Chalcone Rearrangement

This method involves the oxidative rearrangement of a 2-hydroxychalcone derivative to a 2,3-dihydrobenzofuran intermediate, which is then converted to the 3-acylbenzofuran.[1][15]

Step 1: Oxidative Rearrangement of 2-Hydroxychalcone To a solution of the MOM-protected 2-hydroxychalcone (1.0 mmol) in a suitable solvent such as dichloromethane, is added a hypervalent iodine reagent like phenyliodine diacetate (PhI(OAc)₂) (1.2 mmol). The reaction is stirred at room temperature for 1-4 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the rearranged product.

Step 2: Conversion to 3-Acylbenzofuran The crude rearranged product from Step 1 is dissolved in tetrahydrofuran (THF). A base such as potassium carbonate (2.0 mmol) is added, and the mixture is stirred at room temperature for 12-24 hours. Alternatively, a weak acid like p-toluenesulfonic acid can be used. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the 3-acylbenzofuran.[1]

Intramolecular Friedel-Crafts Acylation

This classical approach constructs the furan ring through an intramolecular electrophilic aromatic substitution.

General Procedure: To a solution of the α-aryloxy-α'-haloacetophenone (1.0 mmol) in a dry, inert solvent like dichloromethane or 1,2-dichloroethane at 0 °C, a Lewis acid such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) (1.1-2.0 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature or heated to reflux for 1-12 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by column chromatography.[3][16]

One-Pot Sonogashira Coupling and Cyclization

This efficient method combines a cross-coupling reaction with a cyclization step in a single pot.[4][5][17]

General Procedure: To a sealed tube are added the o-iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 mmol), a copper(I) co-catalyst like CuI (0.1 mmol), and a base such as triethylamine or piperidine in a suitable solvent like DMF or THF. The mixture is degassed and then heated under an inert atmosphere at a temperature ranging from room temperature to 100 °C for 2-24 hours. For microwave-assisted reactions, the mixture is irradiated at a set temperature for a shorter duration. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to yield the 3-acylbenzofuran.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the key synthetic routes.

Chalcone Rearrangement Pathway

Chalcone_Rearrangement Start 2-Hydroxychalcone Step1 Oxidative Rearrangement (Hypervalent Iodine) Start->Step1 Intermediate 2,3-Dihydrobenzofuran Intermediate Step1->Intermediate Step2 Acid or Base Mediated Elimination Intermediate->Step2 End 3-Acylbenzofuran Step2->End

Caption: Chalcone Rearrangement Workflow

Intramolecular Friedel-Crafts Acylation Pathway

Friedel_Crafts_Acylation Start α-Aryloxy-α'-haloacetophenone Step1 Lewis Acid (e.g., AlCl₃) Start->Step1 Intermediate Acylium Ion Intermediate Step1->Intermediate Step2 Intramolecular Cyclization & Deprotonation Intermediate->Step2 End 3-Acylbenzofuran Step2->End

Caption: Friedel-Crafts Acylation Workflow

Sonogashira Coupling and Cyclization Pathway

Sonogashira_Cyclization Start1 o-Iodophenol Step1 Sonogashira Coupling (Pd/Cu catalysis) Start1->Step1 Start2 Terminal Alkyne Start2->Step1 Intermediate 2-Alkynylphenol Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 End 3-Acylbenzofuran Step2->End

Caption: Sonogashira Coupling and Cyclization Workflow

This guide provides a foundational understanding of the primary synthetic routes to 3-acylbenzofurans. Researchers are encouraged to consult the cited literature for more detailed information and specific substrate scopes. The choice of method will ultimately be guided by the specific target molecule and the resources available.

References

Quantitative Analysis of 1-(Benzofuran-3-yl)-2-bromoethanone: A Comparative Guide to qNMR and HPLC-UV/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount in drug discovery and development. This guide provides a comparative overview of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography-Ultraviolet/Mass Spectrometry (HPLC-UV/MS), for the absolute quantification of 1-(Benzofuran-3-yl)-2-bromoethanone, a key intermediate in the synthesis of various biologically active benzofuran derivatives.

Methodology Comparison

Quantitative NMR (qNMR) has emerged as a primary analytical method due to its ability to provide direct quantification without the need for a specific reference standard of the analyte.[1] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for accurate purity and concentration determination when compared to a certified internal standard.[2]

High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is a widely used and robust technique for the separation and quantification of compounds in a mixture.[3] This method relies on the separation of the analyte from impurities based on its physicochemical properties, followed by detection and quantification against a calibration curve generated from a reference standard.

This guide presents detailed, illustrative protocols for both qNMR and HPLC-UV/MS, along with a comparison of their performance characteristics to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Data Summary

The following tables provide a comparative summary of the expected performance characteristics for the quantification of this compound using qNMR and HPLC-UV/MS. The data presented is based on typical performance for small organic molecules and benzofuran derivatives, as specific experimental data for the target compound is not publicly available.

Table 1: Performance Characteristics Comparison

ParameterQuantitative NMR (qNMR)HPLC-UV/MS
Principle Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[1]Relative quantification based on comparison to a calibration curve of a reference standard.
Linearity (R²) Not applicable (absolute method)>0.999[3]
Accuracy High (typically 98-102%)[4]High (typically 98-102% with proper calibration)[5]
Precision (%RSD) < 1%[1]< 2%
Limit of Detection (LOD) ~0.1-1 mg/mL0.05 - 1.31 µg/mL (for benzofuran derivatives)[3]
Limit of Quantitation (LOQ) ~0.3-3 mg/mL0.15 - 3.97 µg/mL (for benzofuran derivatives)[3]
Analysis Time per Sample ~10-15 minutes[6]~15-30 minutes (including column equilibration)
Sample Throughput ModerateHigh (with autosampler)

Table 2: Advantages and Disadvantages

TechniqueAdvantagesDisadvantages
qNMR - Primary method: No need for a specific reference standard of the analyte.[1] - High accuracy and precision. [1] - Provides structural information simultaneously. - Non-destructive. - Rapid method development. [4]- Lower sensitivity compared to HPLC. - Requires a high-field NMR spectrometer. - Potential for signal overlap in complex mixtures. - Requires careful selection of internal standard and experimental parameters.[1][7]
HPLC-UV/MS - High sensitivity and selectivity. [5] - Excellent for complex mixtures. - Well-established and widely available. - Amenable to high-throughput analysis. - Requires a specific, well-characterized reference standard for the analyte. - Method development can be time-consuming. - Potential for matrix effects. - Destructive technique.

Experimental Protocols

Quantitative NMR (qNMR) Protocol

This protocol provides a general procedure for the absolute quantification of this compound using an internal standard.

1. Materials:

  • This compound (analyte)

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)[1][7]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • Analytical balance (0.01 mg accuracy)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh an equimolar amount of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg' on Bruker).[8]

  • Acquisition Time (AQ): ≥ 3 seconds

  • Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing proton (typically 15-30 seconds for quantitative accuracy).

  • Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio >250:1 for the signals of interest).[9]

  • Temperature: 298 K

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methylene protons of the bromoethanone moiety).

  • Integrate a well-resolved signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

HPLC-UV/MS Protocol

This protocol outlines a general procedure for the quantification of this compound using an external standard calibration.

1. Materials:

  • This compound (analyte and reference standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC vials

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 30-95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm (or λmax of the analyte)

  • MS Detection (optional): ESI+, scan mode for identification, SIM mode for quantification.

3. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh 10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent. Dilute the solution to a concentration that falls within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[3]

4. Data Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

  • Calculate the final concentration or purity of the analyte in the original sample based on the initial sample weight and dilution factors.

Visualizations

Experimental Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve transfer Transfer to NMR Tube acquire Acquire 1D ¹H NMR Spectrum dissolve->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_acq HPLC Analysis cluster_proc Data Analysis prep_stock Prepare Stock Solution (Ref. Std.) prep_cal Prepare Calibration Standards prep_stock->prep_cal inject Inject Standards & Sample prep_cal->inject prep_sample Prepare Sample Solution prep_sample->inject separate Chromatographic Separation inject->separate detect UV/MS Detection separate->detect gen_curve Generate Calibration Curve detect->gen_curve quantify Quantify Analyte in Sample detect->quantify gen_curve->quantify Method_Selection cluster_qnmr qNMR cluster_hplc HPLC-UV/MS qnmr_adv Advantages: - Absolute Quantification - No Analyte Standard Needed - Structural Information qnmr_disadv Disadvantages: - Lower Sensitivity - High Equipment Cost hplc_adv Advantages: - High Sensitivity - Excellent for Complex Mixtures - High Throughput hplc_disadv Disadvantages: - Requires Analyte Standard - Method Development - Destructive decision Primary Goal decision->qnmr_adv Purity of a pure substance or simple mixture decision->hplc_adv Quantification in a complex matrix

References

Safety Operating Guide

Personal protective equipment for handling 1-(Benzofuran-3-yl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-(Benzofuran-3-yl)-2-bromoethanone. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk. This compound is an organic bromine compound that may be irritating and damaging to the skin, eyes, and respiratory system; direct contact should be avoided.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE SpecificationJustification
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects eyes and face from splashes and vapors.
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended). It is crucial to inspect gloves before each use.Protects skin from absorption. Given the lack of specific permeation data for this compound, double-gloving is recommended for extended handling.
Body Flame-resistant lab coat, fully buttoned.Protects against splashes and potential fire hazards.
Respiratory A NIOSH-approved respirator with an organic vapor/acid gas cartridge is required if handling outside of a certified chemical fume hood or if dust/aerosols may be generated.Prevents inhalation of harmful vapors or dust.
Feet Closed-toe, closed-heel shoes.Prevents exposure from spills.

Quantitative Data on Protective Equipment

ParameterValueCompound Information
Glove Breakthrough Time (Nitrile) > 480 minutesBased on data for similar halogenated organic compounds.
Glove Breakthrough Time (Neoprene) > 480 minutesBased on data for similar halogenated organic compounds.
Occupational Exposure Limit (OEL) Not establishedNo specific PEL or TLV has been set for this compound. Handle with caution and use engineering controls to minimize exposure.

Operational Plan: Safe Handling Procedures

All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is in proper working order.

    • Gather all necessary PPE as outlined in the table above and inspect for any damage.

    • Have a spill kit readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Don the appropriate PPE before entering the designated handling area.

    • Conduct all manipulations of the compound within the fume hood.

    • Avoid the formation of dust and aerosols.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after handling.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[2]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[2]

    • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, must be disposed of as hazardous solid waste.[2]

  • Container Management:

    • Ensure all waste containers are in good condition and compatible with the chemical.

    • Label all containers with "Hazardous Waste," the full chemical name, and associated hazard warnings.

    • Keep waste containers securely closed except when adding waste.[1]

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • Wear appropriate PPE, including respiratory protection, before re-entering the area.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Visual Workflow: Chemical Spill Response

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Preparation Preparation for Cleanup cluster_Cleanup Cleanup Procedure cluster_Disposal Waste Disposal Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others & Supervisor Evacuate->Alert Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->Don_PPE Assess Assess Spill Size & Hazards Don_PPE->Assess Contain Contain Spill with Inert Absorbent Assess->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in Sealed, Labeled Container Decontaminate->Package Dispose Dispose as Halogenated Hazardous Waste Package->Dispose

Caption: Workflow for the safe cleanup of a this compound spill.

Experimental Protocol: Solid Chemical Spill Cleanup

This protocol details the step-by-step methodology for cleaning up a solid spill of this compound.

  • Immediate Response:

    • Alert all personnel in the immediate vicinity of the spill.

    • Evacuate the area and restrict access.

    • If the substance is volatile or can produce airborne dust, close the laboratory door and increase exhaust ventilation through fume hoods.

  • Preparation for Cleanup:

    • Don the required personal protective equipment: double nitrile gloves, chemical splash goggles, a face shield, a flame-resistant lab coat, and a NIOSH-approved respirator with an organic vapor/acid gas cartridge.

    • Retrieve the chemical spill kit containing inert absorbent material (such as sand or vermiculite), scoops, and a labeled hazardous waste container.

  • Spill Containment and Cleanup:

    • Carefully cover the spill with the inert absorbent material, working from the outside in to prevent the spread of the solid.

    • Using non-sparking scoops, carefully collect the mixture of the absorbent and the spilled chemical.

    • Place the collected material into the designated hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), collecting the cloth as hazardous waste.

    • Wash the area with soap and water.

    • Place all contaminated cleaning materials, including gloves and disposable PPE, into the hazardous waste container.

  • Final Steps:

    • Seal and label the hazardous waste container with the chemical name and date.

    • Arrange for the disposal of the hazardous waste according to institutional and local regulations.

    • Thoroughly wash hands and any exposed skin with soap and water.

    • Restock the chemical spill kit.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.